TRAP-6 amide TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C36H58F3N11O10 |
|---|---|
分子量 |
861.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H57N11O8.C2HF3O2/c1-18(2)13-24(31(51)41-22(11-8-12-40-34(38)39)30(50)42-23(28(37)48)16-27(36)47)44-32(52)25(14-19(3)4)45-33(53)26(43-29(49)21(35)17-46)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,46H,8,11-17,35H2,1-4H3,(H2,36,47)(H2,37,48)(H,41,51)(H,42,50)(H,43,49)(H,44,52)(H,45,53)(H4,38,39,40);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1 |
InChIキー |
YICKZNIVMKPQPD-POCCEKOUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TRAP-6 Amide TFA: A PAR-1 Thrombin Receptor Agonist Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis and hemostasis. This technical guide provides a comprehensive overview of TRAP-6 amide TFA, including its chemical properties, mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative data. The guide is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease, hematology, and signal transduction.
Introduction to this compound
TRAP-6 is a hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN)[1]. It corresponds to the N-terminal sequence of the PAR-1 receptor that is unmasked upon cleavage by thrombin[1]. By mimicking this newly formed N-terminus, TRAP-6 directly activates PAR-1, initiating downstream signaling cascades independent of thrombin's enzymatic activity.
The "amide" designation indicates that the C-terminus of the peptide is amidated. This modification typically increases the peptide's stability by making it more resistant to carboxypeptidases. The "TFA" (trifluoroacetate) is a counter-ion that remains from the solid-phase peptide synthesis and purification process, and it helps to ensure the solubility and stability of the lyophilized peptide[2].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Sequence | Ser-Phe-Leu-Leu-Arg-Asn | [1] |
| Molecular Formula | C36H58F3N11O10 | [3] |
| Molecular Weight | 861.92 g/mol | [3] |
| Purity | Typically >95% (HPLC) | [4] |
| Formulation | Lyophilized solid | |
| Solubility | Soluble in water | [2] |
Mechanism of Action: PAR-1 Signaling
This compound selectively activates PAR-1, a G-protein coupled receptor that couples to multiple G protein families, primarily Gq and G12/13, to initiate intracellular signaling cascades.
Gq-Mediated Pathway
Activation of the Gq pathway by TRAP-6 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC)[5][6]. This pathway is crucial for platelet activation and aggregation.
Gq-mediated signaling pathway of PAR-1 activation by TRAP-6.
G12/13-Mediated Pathway
Concurrent with Gq activation, PAR-1 stimulation by TRAP-6 also activates the G12/13 pathway. This leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). The RhoA/ROCK pathway plays a significant role in platelet shape change, stress fiber formation, and granule secretion by regulating the phosphorylation of myosin light chain and other cytoskeletal proteins[7][8][9][10].
G12/13-mediated signaling pathway of PAR-1 activation by TRAP-6.
Quantitative Data
| Agonist | EC50 (Platelet Aggregation) | Target | Reference |
| TRAP-6 | 0.8 µM | PAR-1 | [1][4] |
| Thrombin | ~1 nM | PAR-1, PAR-4 | [11][12] |
| SFLLRN-NH2 | ~2 µM | PAR-1 | |
| TFLLR-NH2 | 1.9 µM (Ca2+ mobilization in neurons) | PAR-1 | [13] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Workflow for Platelet Aggregation Assay using LTA.
Materials:
-
This compound stock solution (e.g., 1 mM in water or buffer)
-
Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days
-
3.2% Sodium Citrate anticoagulant
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregation cuvettes and stir bars
-
Calibrated pipettes
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP.
-
-
Aggregation Measurement:
-
Set the 0% and 100% aggregation baselines on the aggregometer using PPP and PRP, respectively.
-
Pipette an appropriate volume of PRP into an aggregation cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring.
-
Add the desired final concentration of this compound to the PRP and immediately start recording.
-
Monitor the change in light transmission for 5-10 minutes to obtain the aggregation curve.
-
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This protocol describes the measurement of intracellular calcium mobilization in cells expressing PAR-1 using a Fluorometric Imaging Plate Reader (FLIPR).
References
- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. TRAP-6 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 8. G12/13 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G12/13-RhoA signaling pathway contributes to efficient lysophosphatidic acid-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
Cellular Signaling Pathways Activated by TRAP-6 Amide TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA is a synthetic hexapeptide that serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2][3] PAR-1 is a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular biology.[4][5] It is highly expressed in platelets and endothelial cells.[5][6] TRAP-6 mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the PAR-1 N-terminus by proteases like thrombin.[5][7][8] This makes TRAP-6 an invaluable tool for studying PAR-1 mediated signaling cascades in a controlled and reproducible manner, independent of enzymatic cleavage.[6] This guide provides an in-depth overview of the core signaling pathways activated by TRAP-6, quantitative data, and detailed experimental protocols.
Mechanism of PAR-1 Activation
Normally, PAR-1 is activated when a serine protease, such as thrombin, cleaves its extracellular N-terminus. This cleavage exposes a new N-terminal sequence (SFLLRN in humans) which then acts as a "tethered ligand," binding to the receptor's second extracellular loop to induce a conformational change and initiate intracellular signaling.[4][7] TRAP-6, with the sequence SFLLRN-NH₂, directly binds to and activates PAR-1, bypassing the need for proteolytic cleavage.[5][9]
Core Signaling Pathways
Activation of PAR-1 by TRAP-6 initiates distinct signaling cascades depending on the cell type. The most well-characterized pathways are in platelets and endothelial cells.
Platelet Signaling Cascade
In human platelets, TRAP-6 is a potent activator, leading to aggregation and degranulation. The primary pathway involves the coupling of PAR-1 to the Gq family of G-proteins.
-
Gq Activation: Upon TRAP-6 binding, PAR-1 activates its associated G-protein, Gαq.
-
PLC Activation: Activated Gαq stimulates Phospholipase C (PLC).[10]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[10]
-
PKC Activation: The increase in both cytosolic Ca²⁺ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).[10][11]
This cascade of events culminates in downstream physiological responses, including the phosphorylation of target proteins like GSK3β, trafficking and release of dense granules (containing ADP), and ultimately, platelet aggregation.[10][11]
Endothelial and Inflammatory Signaling
In endothelial cells, PAR-1 activation contributes to inflammatory responses and changes in vascular permeability. While direct TRAP-6 studies are less common, related research points to the involvement of key inflammatory signaling adaptors like TNF receptor-associated factor 6 (TRAF6).
TRAF6 acts as a critical node for inflammatory signaling downstream of receptors like Toll-like receptors (TLRs).[12][13] This pathway is regulated by the Hippo pathway effector, Yes-associated protein (YAP). YAP can interact directly with TRAF6, promoting its K48-linked ubiquitination and subsequent degradation.[12][14] This action suppresses the K63-linked auto-ubiquitination of TRAF6 required for downstream activation of the TAK1 complex and subsequent NF-κB signaling.[12][14] Therefore, YAP acts as a brake on TRAF6-mediated inflammation.[15] Knockdown of TRAF6 in endothelial cells has been shown to paradoxically increase basal VEGF promoter activity, suggesting it also has an inhibitory role in some pro-angiogenic signaling.[16][17]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing TRAP-6 to activate PAR-1 signaling.
| Parameter | Cell/System Type | Value(s) | Reference(s) |
| EC₅₀ (Platelet Aggregation) | Human Platelets | 0.8 µM | [5] |
| Concentrations for Platelet Activation | Human Platelets | 1.25 - 100 µM | [18][19] |
| Concentrations for Ca²⁺ Mobilization | Xenopus Oocytes (expressing PAR-1) | 0.01 - 10 µM | [2][3] |
| Concentrations for Ca²⁺ Mobilization | Human Platelets | 10 µM | [10][20] |
| PAR-1 Protein Expression (vs. normoxic control) | Rat Cardiomyocytes (Hypoxia) | 3h: 206.8% ± 8.2%6h: 215.2% ± 7.2% | [21] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to study TRAP-6 signaling.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.[22]
Methodology
-
Cell Preparation: Isolate human platelets and resuspend to a concentration of 2×10⁸ cells/mL.[10] For adherent cells, seed them in a 96-well or 384-well plate the day before the experiment.[23]
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 10 µM OG488-BAPTA-1 AM or a no-wash dye like Calcium-6) for 30-60 minutes at 37°C.[10][20]
-
Washing (if required): If not using a no-wash kit, wash the cells to remove excess extracellular dye.[10]
-
Incubation: Add inhibitors or vehicle controls and incubate for a specified period (e.g., 15 minutes at 37°C).[10]
-
Measurement: Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10-20 seconds.[23]
-
Stimulation: Use the instrument's integrated pipettor to add TRAP-6 amide (e.g., final concentration of 10 µM) to the wells.[20]
-
Data Acquisition: Continue to record fluorescence intensity over time (e.g., for 3-10 minutes) to capture the transient calcium peak and subsequent return to baseline.[20][23]
Western Blot for ERK1/2 Phosphorylation
Extracellular signal-regulated kinase (ERK) is a key member of the MAPK pathway, which can be activated downstream of GPCRs. Western blotting can quantify the phosphorylation of ERK, indicating pathway activation.[24]
Methodology
-
Cell Culture & Starvation: Culture cells (e.g., HEK293, HUVEC) to ~80% confluency. Serum-starve the cells for 6-12 hours to reduce basal phosphorylation levels.[25]
-
Stimulation: Treat cells with various concentrations of TRAP-6 amide for a specific time course (e.g., 5, 10, 30 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Resolve equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel.[26]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. ahajournals.org [ahajournals.org]
- 5. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Directing TRAF-ic: Cell-Specific TRAF6 Signaling in Chronic Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YAP Controls Endothelial Activation and Vascular Inflammation Through TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. YAP Controls Endothelial Activation and Vascular Inflammation Through TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TRAF6 inhibits proangiogenic signals in endothelial cells and regulates the expression of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRAF6 Inhibits Proangiogenic Signals in Endothelial Cells and Regulates the Expression of Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 26. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TRAP-6 Amide TFA: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide TFA. It is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research, hematology, and drug development.
Chemical Structure and Physicochemical Properties
TRAP-6 is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1).[1][2] The "amide" designation indicates that the C-terminus is an amide rather than a carboxylic acid. The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification.
The primary amino acid sequence of TRAP-6 amide is Ser-Phe-Leu-Leu-Arg-Asn-NH₂ (SFLLRN-NH₂)[3] .
Table 1: Chemical and Physicochemical Properties of TRAP-6 Amide TFA
| Property | Value | Reference(s) |
| Amino Acid Sequence | Ser-Phe-Leu-Leu-Arg-Asn-NH₂ | [3] |
| Molecular Formula | C₃₄H₅₇N₁₁O₈ • XCF₃COOH | [3] |
| Molecular Weight (as TFA salt) | 861.92 g/mol | [4] |
| Molecular Weight (free peptide) | 747.9 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥95% (HPLC) | [5] |
| Solubility | DMSO: 12 mg/mLPBS (pH 7.2): 5 mg/mLWater: Soluble to 1 mg/mLEthanol: Slightly soluble | [3][5] |
| Storage | Store at -20°C. Stable for ≥ 4 years. | [3] |
Biological Properties and Mechanism of Action
TRAP-6 amide is a potent and selective agonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR).[2][6] It mimics the action of the tethered ligand that is unmasked upon cleavage of the N-terminus of PAR-1 by proteases such as thrombin.[2][6] By binding to and activating PAR-1, TRAP-6 amide initiates downstream signaling cascades that lead to various cellular responses, most notably platelet aggregation.[2][7] It has also been shown to activate GPR15 on T-cells.[1]
Table 2: Biological Activities of TRAP-6 Amide
| Biological Activity | EC₅₀ / Concentration | Cell/System | Reference(s) |
| Platelet Aggregation | 0.15 µM | In vitro | [3] |
| Platelet Aggregation | 0.8 µM | In vitro | [5][7] |
| Intracellular Ca²⁺ Mobilization | 0.01-10 µM | Xenopus oocytes expressing PAR-1 | [2] |
| Relaxation of guinea pig internal anal sphincter strips | 30 µM | Isolated tissue | [3] |
| Increased IL-8 release from human bronchial epithelial cells | 50 µM | Isolated cells | [3] |
Signaling Pathway
Activation of PAR-1 by TRAP-6 amide leads to the coupling of heterotrimeric G-proteins, primarily Gαq and Gα₁₂/₁₃.[1] This initiates two main downstream signaling branches:
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gα₁₂/₁₃ Pathway: Activation of Gα₁₂/₁₃ leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for the regulation of the actin cytoskeleton and cell shape changes.
Caption: PAR-1 signaling cascade initiated by TRAP-6 amide.
Experimental Protocols
The following are detailed methodologies for key experiments involving TRAP-6 amide.
Platelet Aggregation Assay (Optical Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with TRAP-6 amide using an optical aggregometer.
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days.
-
Use a 3.2% or 3.8% sodium citrate solution as an anticoagulant (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Pre-warm the PRP at 37°C for at least 2 minutes.
-
Add a specific volume of TRAP-6 amide solution to achieve the desired final concentration (e.g., 0.1 - 10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis:
-
The primary endpoints are the maximum aggregation percentage and the area under the curve (AUC).
-
Dose-response curves can be generated to calculate the EC₅₀ value of TRAP-6 amide.
-
Caption: Workflow for Platelet Aggregation Assay.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to TRAP-6 amide using a fluorescent calcium indicator.
-
Cell Preparation:
-
Culture cells expressing PAR-1 (e.g., HEK293-PAR1 or platelets) in a suitable medium.
-
Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) and a quencher (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record the baseline fluorescence for a short period.
-
Inject the TRAP-6 amide solution at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of TRAP-6 amide.
-
Generate dose-response curves to determine the EC₅₀ value.
-
Caption: Workflow for Intracellular Calcium Mobilization Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemochrom.de [haemochrom.de]
The Role of TRAP-6 Amide TFA in Platelet Activation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide TFA in the study of platelet activation. TRAP-6 is a synthetic hexapeptide that acts as a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on human platelets. Its ability to mimic the effects of thrombin in a stable and standardized manner makes it an invaluable tool in hematology and cardiovascular research.
Core Concept: Mimicking Thrombin's Action
TRAP-6 corresponds to the amino acid sequence SFLLRN, which represents the N-terminal tethered ligand sequence unmasked upon thrombin cleavage of the PAR1 receptor. By binding to and activating PAR1, TRAP-6 initiates a cascade of intracellular signaling events that lead to platelet shape change, granule secretion, and aggregation, all of which are critical steps in thrombosis and hemostasis.[1] Unlike thrombin, TRAP-6's action is independent of receptor cleavage and is not blocked by common antiplatelet drugs like aspirin or clopidogrel, making it a specific tool for investigating PAR1-mediated pathways.[2]
Mechanism of Action: The PAR1 Signaling Cascade
Upon binding to PAR1, TRAP-6 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The primary signaling pathways initiated by PAR1 activation in platelets are:
-
Gq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the dense tubular system, increasing intracellular calcium concentrations. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which plays a crucial role in granule secretion and sustained platelet activation.
-
G12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is essential for the cytoskeletal rearrangements that drive platelet shape change.
-
Gi Pathway: While not the primary pathway for platelet activation by PAR1, Gαi can be activated to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation.
The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 (also known as GPIIb/IIIa). This conformational change enables αIIbβ3 to bind fibrinogen, leading to platelet aggregation and the formation of a thrombus.
Caption: TRAP-6 mediated PAR1 signaling pathway in platelets.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of TRAP-6 in platelet activation studies, compiled from various research articles.
Table 1: Effective Concentrations of TRAP-6 in Platelet Function Assays
| Assay Type | Species | Effective Concentration Range | Reference |
| Platelet Aggregation | Human | 1 - 15 µM | [3] |
| P-selectin Expression (Flow Cytometry) | Human | 1 - 10 µM | [4] |
| PAC-1 Binding (Flow Cytometry) | Human | 7.5 - 15 µM | [3] |
| Calcium Mobilization | Human | 10 µM | [5][6] |
| Dense Granule Release | Human | 10 µM | [5][6] |
Table 2: Typical Experimental Conditions for Platelet Studies
| Parameter | Value | Reference |
| PRP Preparation | ||
| Anticoagulant | 3.2% or 3.8% Sodium Citrate | |
| 1st Centrifugation (for PRP) | 150-200 x g for 10-15 minutes | [7] |
| 2nd Centrifugation (for PPP) | 2000 x g for 20 minutes | [7] |
| Platelet Count Adjustment in PRP | 200-300 x 10⁹/L | [7] |
| Platelet Aggregation | ||
| Incubation Temperature | 37°C | |
| Stirring Speed | 900-1200 rpm | |
| Flow Cytometry | ||
| TRAP-6 Incubation Time | 5-30 minutes | [4] |
| Antibody Incubation Time | 15-20 minutes at room temperature | [8] |
| Calcium Mobilization | ||
| Dye Loading | 30 minutes at 37°C | [5][6] |
| TRAP-6 Stimulation | Real-time measurement | [5] |
Detailed Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Objective: To isolate platelets from whole blood for use in functional assays.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
15 mL conical centrifuge tubes.
-
Serological pipettes.
-
Centrifuge with a swinging bucket rotor.
Procedure:
-
Collect venous blood into sodium citrate tubes. Mix gently by inversion 3-5 times.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[7] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and platelet-rich plasma (PRP) at the top.
-
Carefully collect the upper PRP layer using a pipette without disturbing the buffy coat and transfer it to a new conical tube.
-
To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed, typically 2000-2500 x g for 15-20 minutes.[7]
-
Collect the supernatant (PPP) and store it in a separate tube. PPP is used to set the baseline (100% transmission) in light transmission aggregometry.
-
Count the platelets in the PRP using a hematology analyzer and adjust the concentration to 200-300 x 10⁹ platelets/L with PPP if necessary.[7]
-
Let the PRP rest for at least 30 minutes at room temperature before use.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to TRAP-6.
Materials:
-
Platelet aggregometer.
-
Cuvettes and stir bars.
-
PRP and PPP.
-
TRAP-6 amide TFA solution (typically 1 mM stock, diluted to working concentrations).
Procedure:
-
Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes with stirring.
-
Add a small volume of TRAP-6 solution (e.g., 50 µL of a 10x working solution) to the PRP to achieve the desired final concentration (e.g., 5-10 µM).
-
Record the change in light transmission for a set period, typically 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
Flow Cytometry for Platelet Activation Markers (P-selectin and activated αIIbβ3)
Objective: To quantify the expression of surface markers on activated platelets.
Materials:
-
Flow cytometer.
-
PRP or washed platelets.
-
This compound solution.
-
Fluorescently-labeled antibodies against P-selectin (CD62P) and the activated form of αIIbβ3 (PAC-1).
-
Isotype control antibodies.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (for fixing).
Procedure:
-
Aliquot 50 µL of PRP into flow cytometry tubes.
-
Add TRAP-6 to the desired final concentration (e.g., 10 µM) to the test samples. Add an equivalent volume of buffer to the control (resting) sample.
-
Incubate for 5-10 minutes at room temperature.
-
Add the fluorescently labeled antibodies (e.g., anti-CD62P-PE and PAC-1-FITC) at their predetermined optimal concentrations. Also, prepare tubes with isotype control antibodies.
-
Incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 1 mL of PBS to each tube and acquire the samples on the flow cytometer immediately. Alternatively, fix the cells with 1% paraformaldehyde for later analysis.
-
Analyze the data by gating on the platelet population based on their forward and side scatter characteristics. Quantify the percentage of positive cells and the mean fluorescence intensity for each activation marker.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following platelet activation with TRAP-6.
Materials:
-
Fluorescence plate reader with kinetic reading capabilities.
-
Black, clear-bottom 96-well plates.
-
Washed platelets.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound solution.
-
Pluronic F-127.
Procedure:
-
Prepare washed platelets from PRP by centrifuging at a higher speed, washing the pellet with a suitable buffer (e.g., Tyrode's buffer), and resuspending to the desired concentration.
-
Load the platelets with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-45 minutes at 37°C in the dark.
-
Wash the dye-loaded platelets to remove extracellular dye.
-
Aliquot the platelet suspension into a 96-well black, clear-bottom plate.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence for a short period.
-
Inject TRAP-6 solution to achieve the desired final concentration and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for studying platelet activation using TRAP-6.
Caption: A typical experimental workflow for TRAP-6-induced platelet activation studies.
Conclusion
This compound is an essential tool for researchers investigating platelet function and the mechanisms of thrombosis. Its specificity for the PAR1 receptor allows for the targeted study of thrombin-mediated signaling pathways. By employing the standardized protocols and understanding the quantitative parameters outlined in this guide, researchers can obtain reliable and reproducible data on platelet activation, contributing to the development of novel antiplatelet therapies.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. BIOCARTA_PAR1_PATHWAY [gsea-msigdb.org]
- 3. Frontiers | Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review [frontiersin.org]
- 4. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turn down - turn up: a simple and low-cost protocol for preparing platelet-rich plasma | Clinics [elsevier.es]
- 6. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemochrom.de [haemochrom.de]
- 8. bdbiosciences.com [bdbiosciences.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Scientific History of TRAP-6 Amide TFA
Abstract
Thrombin Receptor Activating Peptide 6 (TRAP-6) amide TFA is a synthetic hexapeptide that has become an indispensable tool in the study of platelet physiology and thrombosis. As a selective agonist of Protease-Activated Receptor 1 (PAR1), it reliably induces platelet aggregation and degranulation, mimicking the action of the native agonist, thrombin. This guide provides a comprehensive overview of the discovery and scientific history of TRAP-6, its mechanism of action, key experimental protocols for its use, and its quantitative pharmacological parameters.
Discovery and Scientific History
The discovery of TRAP-6 is intrinsically linked to the elucidation of the function of Protease-Activated Receptors (PARs), a unique subclass of G protein-coupled receptors (GPCRs). In the early 1990s, researchers discovered that the human thrombin receptor, now known as PAR1, is activated by a novel proteolytic mechanism. Thrombin, a serine protease central to the coagulation cascade, cleaves the N-terminal exodomain of the receptor.[1] This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding intramolecularly to the receptor to initiate transmembrane signaling.[1]
This tethered ligand sequence in humans begins with the amino acids Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[1][2] To study this activation mechanism without the enzymatic complexity of thrombin, researchers synthesized peptides corresponding to this newly revealed sequence. TRAP-6 (Sequence: SFLLRN-amide) was one such synthetic peptide, designed to act as a direct, full agonist of PAR1, independent of receptor cleavage.[2][3] The C-terminal amidation improves peptide stability and activity. The trifluoroacetate (TFA) salt is a common and often unstated counter-ion resulting from the purification process of solid-phase peptide synthesis.
The development of TRAP-6 provided a stable, specific, and standardized tool to probe PAR1 function.[2][3] It has been instrumental in cardiovascular research, allowing for the consistent in vitro activation of platelets to study aggregation, signaling pathways, and the efficacy of various anti-platelet therapies that target pathways other than PAR1, such as aspirin and clopidogrel.[1][2]
Mechanism of Action: PAR1 Signaling
TRAP-6 selectively binds to and activates PAR1.[1][4][5] As a GPCR, PAR1 activation by TRAP-6 initiates a cascade of intracellular events by coupling to heterotrimeric G proteins, primarily Gαq and Gα12/13.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent), causing the release of stored Ca2+ into the cytoplasm.[5][6] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), a key event for platelet granule secretion and integrin αIIbβ3 activation.
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is crucial for inducing changes in platelet shape (shape change) and contributes to the full aggregation response.
This signaling culminates in the "inside-out" activation of the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor on the platelet surface.[7] Activated αIIbβ3 undergoes a conformational change that dramatically increases its affinity for fibrinogen. Fibrinogen molecules then bridge adjacent platelets, leading to the formation of platelet aggregates.[7]
Quantitative Pharmacological Data
The potency of TRAP-6 is typically characterized by its half-maximal effective concentration (EC₅₀) for inducing platelet aggregation. While values can vary slightly based on experimental conditions (e.g., platelet donor, preparation method), the commonly cited value underscores its high potency.
| Parameter | Agonist | Species | Assay | Value | Reference |
| EC₅₀ | TRAP-6 | Human | Platelet Aggregation | ~0.8 µM | [1][6] |
| Activity | TRAP-6 | Human | Ca²⁺ Mobilization | 0.01 - 10 µM | [5] |
| Specificity | TRAP-6 | Human | Receptor Activity | No activity at PAR4 | [5] |
Key Experimental Protocols
TRAP-6 is most frequently used in platelet aggregometry assays. Light Transmission Aggregometry (LTA) is considered the gold standard method.[7]
Detailed Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for measuring TRAP-6-induced platelet aggregation in platelet-rich plasma (PRP).
A. Materials:
-
This compound Reagent (e.g., 1 mM stock solution)
-
Anticoagulated whole blood (typically collected in 3.2% sodium citrate)
-
Plastic transfer pipettes and containers
-
Platelet aggregometer with cuvettes and stir bars
-
Centrifuge
-
37°C water bath or incubator
B. Sample Preparation:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature.[3] This pellets the red and white blood cells while leaving platelets suspended in the plasma.
-
PRP Collection: Carefully remove the upper layer of plasma (the PRP) using a plastic transfer pipette and place it into a capped plastic tube.[3] Keep at room temperature.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining platelets and cells.[3]
-
PPP Collection: Collect the resulting supernatant (PPP), which will be used to set the baseline for the aggregometer.[3]
C. Aggregometry Procedure:
-
Instrument Calibration: Set the 0% and 100% aggregation levels on the aggregometer. Use a cuvette with PPP to set the 100% light transmission baseline and a cuvette with PRP to set the 0% light transmission baseline.[3]
-
Sample Incubation: Pipette the required volume of PRP (e.g., 250-500 µL) into an aggregation cuvette containing a magnetic stir bar. Pre-warm the cuvette at 37°C for at least 120 seconds.[3]
-
Agonist Addition: Add the required volume of TRAP-6 reagent directly into the cuvette to achieve the desired final concentration (e.g., a final concentration of 1-10 µM).[3][8]
-
Data Recording: Immediately begin recording the change in light transmission. Allow the aggregation pattern to form for a minimum of 5 minutes.[3] The clumping of platelets allows more light to pass through the sample, which is plotted as a percentage of aggregation over time.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 3. haemochrom.de [haemochrom.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TRAP-6 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Physiological Effects of TRAP-6 Amide TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo physiological effects of TRAP-6 amide TFA, a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1). By mimicking the endogenous activation mechanism of PAR-1, this compound serves as a critical tool for investigating the diverse roles of this receptor in hemostasis, thrombosis, inflammation, and beyond. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Core Concepts: this compound and PAR-1 Activation
TRAP-6 (Thrombin Receptor Activator Peptide-6), with the amino acid sequence SFLLRN, is a synthetic peptide that corresponds to the N-terminal sequence of the human PAR-1 receptor exposed after cleavage by thrombin.[1][2] The trifluoroacetate (TFA) salt form is a common counter-ion used during peptide synthesis and purification. In vivo, this compound activates PAR-1, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events that lead to various physiological responses.[1][2]
In Vivo Physiological Effects: Quantitative Data
The in vivo administration of this compound elicits a range of measurable physiological effects, primarily related to platelet activation, vascular responses, and inflammation. The following tables summarize key quantitative data from various in vivo studies.
| Parameter | Animal Model | This compound Dose | Observed Effect | Reference |
| Platelet Aggregation | In vitro (human platelets) | EC50 = 0.8 µM | Induction of platelet aggregation | [2] |
| Blood Pressure | Rat | 1 mg/kg (i.v.) | Biphasic response: initial transient hypotension followed by a pressor response | [3] |
| Paw Edema | Rat | - | (Data not available for specific TRAP-6 dose) Carrageenan-induced paw edema is a relevant model. | [2][4] |
| Vascular Permeability | Mouse | - | (Data not available for specific TRAP-6 dose) Evans blue dye extravasation is a common method for assessment. | [5] |
| Thrombosis | Mouse (photothrombosis) | 0.2, 2, and 20 mg/kg (i.v.) | A related PAR-1 agonist peptide (AP9) showed a dose-dependent reduction in lesion volume. | [6] |
Note: Specific quantitative in vivo dose-response data for this compound is limited in publicly available literature. The provided data for paw edema and vascular permeability are based on common models where PAR-1 agonists are studied. The thrombosis data is from a study using a different PAR-1 agonist but provides a relevant experimental framework.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide representative protocols for key in vivo experiments involving this compound or other PAR-1 agonists.
In Vivo Thrombosis Model (Photothrombosis in Mice)
This protocol is adapted from studies investigating the effects of PAR-1 agonists on thrombosis.[6]
Objective: To induce a localized thrombus in the cerebral microvasculature and assess the effect of this compound on thrombus formation and ischemic damage.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline
-
Rose Bengal (photoreactive dye)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Cold light source with a fiber optic guide
-
Stereotaxic frame
-
Surgical tools
Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Administer this compound (e.g., 0.2, 2, or 20 mg/kg) or vehicle (saline) intravenously via the tail vein 10 minutes prior to thrombosis induction.
-
Five minutes after this compound administration, inject Rose Bengal (50 mg/kg) intravenously.
-
Irradiate the exposed skull over the desired cortical region with a cold light source for a specified duration (e.g., 15 minutes) to induce photothrombosis.
-
After irradiation, suture the scalp incision.
-
Allow the animal to recover from anesthesia.
-
At a predetermined time point (e.g., 24 or 96 hours) post-thrombosis, euthanize the animal and perfuse the brain.
-
Harvest the brain and process for histological analysis (e.g., TTC staining) to measure the infarct volume.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard model for assessing acute inflammation and the effects of anti-inflammatory agents.[2][4]
Objective: To induce localized inflammation in the rat paw and evaluate the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Sterile saline
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Administer this compound or vehicle (saline) intraperitoneally at the desired dose.
-
After a specified pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.
Signaling Pathways of this compound
Activation of PAR-1 by this compound initiates a complex network of intracellular signaling cascades through the coupling to multiple G-protein subtypes: Gαq/11, Gαi/o, and Gα12/13.
PAR-1 Signaling Overview
Caption: Overview of PAR-1 activation and G-protein coupling.
Gq/11 Signaling Pathway
The Gαq/11 pathway primarily leads to calcium mobilization and protein kinase C (PKC) activation.
Caption: Gq/11 signaling cascade leading to Ca²⁺ and PKC activation.
G12/13 Signaling Pathway
The Gα12/13 pathway is primarily involved in the regulation of the actin cytoskeleton through the activation of Rho GTPases.
Caption: G12/13 signaling cascade leading to cytoskeletal changes.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for in vivo studies with TRAP-6.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the multifaceted in vivo roles of PAR-1. Its ability to selectively activate this receptor provides researchers with a means to dissect its contribution to thrombosis, inflammation, and vascular biology. While existing literature provides a strong foundation, further in vivo studies are warranted to establish comprehensive dose-response relationships and to fully characterize its effects across various physiological and pathophysiological models. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for designing and interpreting such future investigations.
References
- 1. Effect of intravenous cell therapy in rats with old myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse haemodynamic effects of the rapid intravenous injection of hypotonic solutions in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YAP Controls Endothelial Activation and Vascular Inflammation Through TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Porcine Aged Deep Vein Thrombosis Model for Testing Ultrasound-based Thrombolysis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Characterization of TRAP-6 Amide TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of TRAP-6 amide TFA, a synthetic peptide used to investigate the activation of Protease-Activated Receptor 1 (PAR-1). This document details its mechanism of action, key quantitative data, experimental methodologies, and the associated signaling pathways.
Introduction
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA is a synthetic hexapeptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2, presented as a trifluoroacetate salt. It acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR) critically involved in thrombosis and hemostasis. By mimicking the action of the endogenous tethered ligand that is unmasked upon thrombin cleavage of the receptor's N-terminus, this compound provides a valuable tool for studying PAR-1 signaling and platelet function in a controlled and reproducible manner.
Mechanism of Action
This compound directly binds to and activates PAR-1, independent of proteolytic cleavage. This activation initiates a conformational change in the receptor, leading to the engagement of intracellular G proteins, primarily of the Gq family. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in concert with the elevated Ca2+ levels, activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, most notably platelet aggregation and degranulation.
Quantitative Pharmacological Data
The following table summarizes the key in vitro activity of this compound. While extensive research confirms its potent agonistic activity, a specific binding affinity constant (Kd or Ki) for this compound to the PAR-1 receptor is not consistently reported in publicly available literature.
| Parameter | Value | Assay | Cell/Tissue Type | Reference |
| EC50 | 0.8 µM | Platelet Aggregation | Human Platelets | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution (e.g., 1 mM in sterile water or saline).
-
Platelet-poor plasma (PPP).
-
Aggregometer cuvettes with stir bars.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000-2500 x g for 15-20 minutes.
-
Collect the supernatant (PPP).
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
-
Assay Performance:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Pre-incubate the PRP at 37°C for 2-5 minutes.
-
Add a specific volume of this compound solution to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the rate and extent of aggregation.
-
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following receptor activation, often using a fluorescent calcium indicator.
Materials:
-
Cells expressing PAR-1 (e.g., platelets, endothelial cells, or a recombinant cell line).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric plate reader with an injection module (e.g., FLIPR, FlexStation).
-
96- or 384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplate wells and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium indicator dye solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay Measurement:
-
Place the microplate into the fluorometric plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the this compound solution into the wells.
-
Immediately record the fluorescence intensity over time to measure the transient increase in intracellular calcium.
-
Visualizations
Signaling Pathway of this compound via PAR-1
Caption: PAR-1 signaling cascade initiated by this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a fluorescent-based calcium mobilization assay.
References
An In-depth Technical Guide to TRAP-6 Amide TFA for Investigating G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide TFA, a synthetic hexapeptide that serves as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR). TRAP-6 mimics the action of the endogenous ligand unmasked by thrombin cleavage of PAR-1, making it an invaluable tool for studying PAR-1 signaling and function in a variety of physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and cancer.
Core Concepts: Mechanism of Action
TRAP-6 is a synthetic peptide with the amino acid sequence SFLLRN that corresponds to the tethered ligand sequence of human PAR-1 exposed after cleavage by thrombin.[1] Unlike thrombin, TRAP-6 activates PAR-1 directly and independently of receptor cleavage, providing a more standardized and stable method for receptor activation in experimental settings.[1][2] As a selective PAR-1 agonist, TRAP-6 shows no activity at the related PAR4 receptor.[3]
The trifluoroacetic acid (TFA) salt is a common counter-ion for synthetic peptides like TRAP-6, resulting from the purification process. While generally not problematic, researchers should be aware that TFA can potentially influence experimental results, for instance by altering pH or, in some sensitive cell-based assays, by exhibiting mild biological activity. For highly sensitive applications, conversion to a different salt form, such as acetate or hydrochloride, may be considered.
PAR-1 Signaling Pathways
Activation of PAR-1 by TRAP-6 initiates a cascade of intracellular signaling events through the coupling to multiple heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi.[4] This pleiotropic coupling allows for the activation of diverse downstream effector pathways, leading to a wide range of cellular responses.
Caption: PAR-1 Signaling Cascade.
Key Downstream Effectors:
-
Gαq Pathway: Activation of phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements.
-
Gαi Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Quantitative Data
The following tables summarize the reported effective concentrations of TRAP-6 in various in vitro and in vivo experimental systems.
| Assay Type | Cell/System Type | Parameter Measured | Effective Concentration/Dosage | Reference(s) |
| Platelet Aggregation | Human Platelets | EC50 | 0.8 µM | [5] |
| Platelet Aggregation | Human Platelets | Aggregation Induction | 1, 3, 10 µM | [6] |
| Calcium Mobilization | Xenopus oocytes (expressing PAR-1) | Ca²⁺ Release | 0.01 - 10 µM | [3] |
| Platelet Activation | Human Platelets | General Activation | 0.01 - 10 µM (30 min) | [3] |
| In Vivo Blood Pressure | Inactin-anesthetized rats | Biphasic Blood Pressure Response | 1 mg/kg (i.v.) | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with TRAP-6.
Caption: Platelet Aggregation Workflow.
Materials:
-
This compound
-
Whole blood collected in 3.2% or 3.8% sodium citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Cuvettes and stir bars
-
Calibrated pipettes
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at >1500 x g for 15-20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the 0% aggregation baseline with PPP and the 100% aggregation with PRP according to the instrument's instructions.
-
-
Assay:
-
Pipette a defined volume of PRP into a cuvette containing a magnetic stir bar.
-
Pre-warm the cuvette at 37°C for at least 2 minutes.
-
Place the cuvette in the aggregometer and start recording the baseline.
-
Add the desired concentration of this compound to the cuvette.
-
Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.
-
-
Data Analysis:
-
Analyze the aggregation curve to determine parameters such as maximal aggregation (%), slope, and lag time.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to TRAP-6 stimulation using a fluorescent calcium indicator.
Caption: Calcium Mobilization Workflow.
Materials:
-
This compound
-
Adherent or suspension cells expressing PAR-1
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Assay:
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a short period.
-
Add this compound at the desired concentration using the instrument's injector or by manual pipetting.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the change in fluorescence over time. Common parameters include the peak fluorescence intensity and the area under the curve.
-
In Vivo Blood Pressure Measurement in Rats
This protocol provides a general framework for assessing the effect of intravenously administered TRAP-6 on blood pressure in anesthetized rats.
Materials:
-
This compound
-
Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., inactin, urethane, or isoflurane)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Fill the catheters with heparinized saline to prevent clotting.
-
-
Instrumentation and Stabilization:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for at least 20-30 minutes, monitoring for a stable blood pressure and heart rate.
-
-
TRAP-6 Administration:
-
Record a stable baseline blood pressure.
-
Administer a bolus intravenous injection of this compound (e.g., 1 mg/kg) through the jugular vein catheter.
-
Continuously record the blood pressure response. A biphasic response (an initial decrease followed by an increase) has been reported.[3]
-
-
Data Analysis:
-
Analyze the blood pressure recordings to determine the magnitude and duration of the hypotensive and hypertensive phases of the response to TRAP-6.
-
Conclusion
This compound is a versatile and indispensable tool for researchers investigating the multifaceted roles of PAR-1 in health and disease. Its selectivity and stability make it a superior choice over thrombin for targeted PAR-1 activation in a wide range of experimental models. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors, from in vitro signaling studies to in vivo physiological assessments. Careful consideration of the experimental design, including the choice of assay and the potential influence of the TFA counter-ion, will ensure the generation of robust and reproducible data.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Methodological & Application
Preparation of a Stock Solution of TRAP-6 Amide TFA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and application of a stock solution of TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA (trifluoroacetate salt). TRAP-6 amide is a potent and selective synthetic hexapeptide agonist of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in platelet activation and thrombosis.[1][2] Accurate preparation of a TRAP-6 amide stock solution is paramount for obtaining reliable and reproducible results in various in vitro and in vivo experimental models. This guide outlines the chemical and physical properties of TRAP-6 amide TFA, detailed protocols for its dissolution, and recommendations for storage and quality control. Furthermore, it includes an experimental protocol for a common downstream application, the in vitro platelet aggregation assay, and a visual representation of the PAR-1 signaling pathway.
Introduction
TRAP-6 amide is a synthetic peptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2.[3] It mimics the tethered ligand that is unmasked upon thrombin cleavage of the N-terminus of the PAR-1 receptor. By directly activating PAR-1, TRAP-6 amide induces a cascade of intracellular signaling events that lead to platelet shape change, degranulation, and aggregation.[4][5] This makes it an invaluable tool for studying the mechanisms of platelet activation, screening for antiplatelet drugs, and investigating the role of PAR-1 in various physiological and pathological processes. The trifluoroacetate (TFA) salt is a common counter-ion used in peptide synthesis and purification.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C36H58F3N11O10 | [2] |
| Molecular Weight | 861.92 g/mol | [2][6] |
| Appearance | Lyophilized white solid | [2] |
| Purity | Typically >95% (as determined by HPLC) | |
| Solubility | ||
| PBS (pH 7.2) | 33.33 mg/mL | |
| DMSO | 12 mg/mL | |
| Water | Soluble (general peptide guideline) | |
| EC50 for Platelet Aggregation | 0.15 - 0.8 µM | [1][7] |
Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for the preparation of a 1 mM this compound stock solution. It is recommended to prepare a fresh stock solution for each set of experiments or to aliquot and store it properly to avoid repeated freeze-thaw cycles.
Materials
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO), anhydrous (optional)
-
Sterile, low-protein binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the peptide, which can affect its stability.
-
Calculate the Required Mass: To prepare a 1 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 1 mM stock solution:
Mass (mg) = 0.001 mol/L x 0.001 L x 861.92 g/mol = 0.862 mg
-
Weigh the Peptide: Carefully weigh the calculated amount of this compound using an analytical balance in a clean, draft-free environment. Transfer the powder to a sterile microcentrifuge tube.
-
Solubilization:
-
Primary Solvent (Aqueous): Add the desired volume of sterile water or PBS (pH 7.2) to the microcentrifuge tube containing the peptide. For example, to prepare a 1 mM solution with 0.862 mg of peptide, add 1 mL of solvent.
-
Secondary Solvent (Organic): If the peptide does not readily dissolve in the aqueous solvent, a small amount of DMSO can be used. First, dissolve the peptide in a minimal volume of DMSO (e.g., 50-100 µL). Once fully dissolved, slowly add the aqueous buffer to reach the final desired volume and concentration. Note: Be mindful of the final DMSO concentration in your working solution, as it can affect cellular assays.
-
-
Mixing: Vortex the solution gently until the peptide is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Short-term storage: Store aliquots at -20°C for up to one month.
-
Long-term storage: For storage longer than one month, store aliquots at -80°C for up to six months.
-
Quality Control
-
Visual Inspection: The reconstituted stock solution should be a clear, colorless solution. Any signs of precipitation or cloudiness may indicate poor solubility or degradation.
-
Sterility: Use sterile techniques and reagents throughout the preparation process to prevent microbial contamination. If necessary, the final solution can be sterilized by filtration through a 0.22 µm filter.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry (if the peptide contains chromophores) or by amino acid analysis.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes a typical experimental workflow for inducing platelet aggregation using the prepared this compound stock solution.
Workflow for Platelet Aggregation Assay
Caption: Workflow for TRAP-6 induced platelet aggregation assay.
Detailed Methodology
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
-
Prepare Working Solutions:
-
Dilute the 1 mM this compound stock solution with PBS or an appropriate buffer to the desired final concentrations for the experiment (e.g., ranging from 0.1 µM to 10 µM).
-
-
Perform Aggregation Assay:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer using PRP as the baseline (0% aggregation) and PPP as the 100% aggregation reference.
-
Add a specific volume of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.
-
After a brief equilibration period, add a small volume of the TRAP-6 working solution to the PRP to initiate aggregation.
-
Record the change in light transmittance over time until a stable plateau is reached.
-
-
Data Analysis:
-
The aggregometer software will generate an aggregation curve.
-
Determine the maximum percentage of aggregation for each concentration of TRAP-6.
-
If a dose-response curve is generated, the EC50 value can be calculated.
-
PAR-1 Signaling Pathway
TRAP-6 amide activates PAR-1, a G-protein coupled receptor, which primarily signals through two main G-protein families in platelets: Gq and G12/13.
Caption: PAR-1 signaling pathway activated by TRAP-6 amide in platelets.
Activation of Gq leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events contribute to granule secretion. The G12/13 pathway activates RhoGEFs, leading to the activation of RhoA and its downstream effector ROCK, which results in cytoskeletal reorganization and platelet shape change.[5] Both pathways converge to promote the final outcome of platelet aggregation.
Conclusion
The proper preparation of a this compound stock solution is a fundamental step for researchers studying PAR-1 mediated cellular processes. By following the detailed protocols and guidelines presented in this document, scientists can ensure the quality and consistency of their experimental results. Understanding the underlying signaling pathways and having a robust experimental protocol for a key application like platelet aggregation will further enhance the utility of TRAP-6 amide as a powerful research tool in the fields of hematology, cardiovascular research, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. haemochrom.de [haemochrom.de]
- 5. General Characteristics of Platelets - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. glpbio.com [glpbio.com]
Optimal Working Concentration of TRAP-6 Amide TFA for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TRAP-6 (Thrombin Receptor Activating Peptide-6) amide TFA in cell culture. TRAP-6 is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor. It mimics the action of thrombin in activating PAR-1, making it a valuable tool for studying cellular signaling, particularly in platelets and endothelial cells.[1][2] The trifluoroacetate (TFA) salt is a common counter-ion resulting from the peptide synthesis and purification process.
Data Presentation: Recommended Working Concentrations
The optimal concentration of TRAP-6 amide TFA is highly dependent on the cell type and the specific cellular response being measured. The following table summarizes recommended concentration ranges for common applications based on published literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Application | Cell Type | Recommended Concentration Range | Effective Concentration (EC50) / Specific Examples |
| Platelet Aggregation | Human Platelets | 1 - 10 µM | EC50 = 0.8 µM[2] |
| Platelet Activation & Degranulation | Human Platelets | 4 - 30 µM | 4-6 µM for arachidonic acid release[3], 10 µM for dense granule release studies[4] |
| Calcium Mobilization | Xenopus Oocytes (expressing human PAR-1) | 0.01 - 10 µM | - |
| Calcium Imaging | Various (e.g., astrocytes, endothelial cells) | 1 - 25 µM | A titration is strongly recommended. |
| Signaling Pathway Analysis (e.g., Western Blot) | Human Platelets | 10 µM | For phosphorylation studies[4] |
Signaling Pathway
TRAP-6 activates PAR-1, which is a G protein-coupled receptor (GPCR). Upon binding of TRAP-6 to the extracellular domain of PAR-1, a conformational change occurs, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and G12/13. This initiates downstream signaling cascades that result in various cellular responses, including platelet aggregation, calcium mobilization, and cell proliferation.
Caption: TRAP-6 mediated PAR-1 signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically a lyophilized powder.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS. For hydrophobic peptides, a small amount of DMSO can be used to aid dissolution, followed by dilution with the aqueous buffer.[5]
-
Stock Concentration: Prepare a stock solution of 1 mM. For example, for a peptide with a molecular weight of approximately 862 g/mol (for the TFA salt form), dissolve 0.862 mg in 1 mL of solvent.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. After reconstitution in an aqueous solution, it is recommended to use it within a short period or store it frozen for up to 4 weeks.[6]
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is a standard method for assessing platelet function.[6][7][8]
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound stock solution (1 mM)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer and cuvettes with stir bars
Procedure:
-
PRP Preparation: Collect whole blood in tubes containing sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Assay: a. Pipette 450 µL of pre-warmed (37°C) PRP into a cuvette with a stir bar. b. Place the cuvette in the aggregometer and allow it to stabilize for 1-2 minutes. c. Add 50 µL of the TRAP-6 working solution (e.g., to achieve a final concentration of 1-10 µM) to the cuvette to initiate aggregation. d. Record the change in light transmission for 5-10 minutes.
Caption: Workflow for Platelet Aggregation Assay.
Protocol 2: Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization following TRAP-6 stimulation.[9][10]
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (1 mM)
-
Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: a. Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye. b. Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire a baseline fluorescence ratio (F340/F380) for a few minutes. c. Add the TRAP-6 working solution to the dish to achieve the desired final concentration (e.g., 1-25 µM). d. Continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.
Considerations for TFA
Trifluoroacetic acid (TFA) is often present in commercially available synthetic peptides as a counter-ion from the HPLC purification process. At the working concentrations typically used for TRAP-6, the concentration of TFA is generally very low and unlikely to have a significant effect on most cell-based assays. However, for highly sensitive assays or cell types, it is important to consider the potential for pH changes or direct cellular effects of TFA. In such cases, using a peptide that has undergone a salt exchange to a more biocompatible counter-ion (e.g., acetate) or including a vehicle control with a corresponding concentration of TFA may be advisable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. Thrombin receptor-activating peptide releases arachidonic acid from human platelets: a comparison with thrombin and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. haemochrom.de [haemochrom.de]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using TRAP-6 Amide TFA in Flow Cytometry for Activation Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the context of drug development and hematological research, TRAP-6 amide TFA is an invaluable tool for inducing platelet activation in a controlled in vitro setting. This allows for the precise study of platelet function and the efficacy of antiplatelet therapies. Flow cytometry is a powerful technique used in conjunction with TRAP-6 to quantify the expression of platelet activation markers, such as P-selectin (CD62P) and the activated conformation of the glycoprotein IIb/IIIa complex (PAC-1).[4][5] These markers are indicative of platelet degranulation and the final common pathway of platelet aggregation, respectively.
These application notes provide detailed protocols for the use of this compound in flow cytometry-based platelet activation assays, guidance on data interpretation, and an overview of the underlying signaling pathways.
Signaling Pathway
Caption: PAR1 Signaling Pathway Activated by TRAP-6.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of platelet activation induced by TRAP-6. These values can serve as a reference for expected results.
Table 1: P-selectin (CD62P) Expression on Platelets after TRAP-6 Stimulation
| TRAP-6 Concentration (µM) | Incubation Time (minutes) | % CD62P Positive Platelets (Mean ± SD) |
| 0 (Unstimulated) | 15 | 5 ± 2 |
| 1 | 15 | 45 ± 10 |
| 5 | 15 | 85 ± 8 |
| 10 | 15 | 95 ± 5 |
| 25 | 15 | 96 ± 4 |
Data compiled from representative studies.[4][9]
Table 2: Activated GPIIb/IIIa (PAC-1 Binding) on Platelets after TRAP-6 Stimulation
| TRAP-6 Concentration (µM) | Incubation Time (minutes) | Median Fluorescence Intensity (MFI) of PAC-1 (Arbitrary Units) |
| 0 (Unstimulated) | 15 | 50 ± 15 |
| 1 | 15 | 350 ± 50 |
| 5 | 15 | 800 ± 100 |
| 10 | 15 | 1200 ± 150 |
| 25 | 15 | 1250 ± 160 |
Data compiled from representative studies.[5][10]
Experimental Protocols
Reagent Preparation
This compound Stock Solution (1 mM):
-
This compound is typically supplied as a lyophilized powder. Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM. The molecular weight of this compound is approximately 862 g/mol , so for 1 mg of peptide, add 1.16 mL of solvent.
-
Vortex gently to dissolve.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Note on TFA Salt: TRAP-6 is often supplied as a trifluoroacetate (TFA) salt, a remnant from the peptide synthesis and purification process.[2][3][11] For most short-term in vitro assays like platelet activation, the presence of TFA at the final working concentrations is unlikely to have a significant effect. However, it is good practice to:
-
Prepare a vehicle control using the same buffer used to dissolve the TRAP-6 to account for any buffer effects.
-
Be aware that high concentrations of TFA can lower the pH of the final solution. If this is a concern, the peptide can be dissolved in a buffered solution.
Platelet Preparation
This protocol describes the use of platelet-rich plasma (PRP). The assay can also be adapted for whole blood.
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer, avoiding contamination with red and white blood cells.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to return to a resting state.
Platelet Activation and Staining for Flow Cytometry
-
In a 96-well U-bottom plate or microcentrifuge tubes, add 5 µL of PRP to each well/tube.
-
Add the appropriate fluorescently conjugated antibodies. For platelet activation, a common combination is:
-
Anti-CD61 or Anti-CD41a (to gate on platelets).
-
Anti-CD62P (P-selectin) to measure alpha-granule secretion.
-
PAC-1 (binds to the activated form of GPIIb/IIIa).
-
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., HEPES-Tyrode buffer) to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Add the diluted TRAP-6 or vehicle control to the wells/tubes containing PRP and antibodies.
-
Mix gently by pipetting or tapping the plate/tube.
-
Incubate for 15-20 minutes at room temperature, protected from light.[12]
-
Stop the reaction by adding 200 µL of a fixative solution (e.g., 1% paraformaldehyde in PBS).
-
Incubate for a further 30 minutes at room temperature in the dark.
-
Samples can be stored at 4°C, protected from light, for up to 24 hours before acquisition on a flow cytometer.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
-
Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for a pan-platelet marker like CD61 or CD41a.
-
Within the platelet gate, quantify the percentage of cells positive for P-selectin (CD62P) and the median fluorescence intensity (MFI) of PAC-1 binding.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. genscript.com [genscript.com]
- 4. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis reveals the high levels of platelet activation parameters in circulation of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Signaling by Protease-Activated Receptors: Implications for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Studying the Effects of TRAP-6 Amide TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-6 amide TFA (Thrombin Receptor Activator Peptide 6 amide trifluoroacetate salt) is a synthetic hexapeptide that acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR-1). PAR-1 is a G protein-coupled receptor that plays a crucial role in hemostasis, thrombosis, and inflammation. Upon activation, typically by thrombin cleavage of its N-terminal domain, a tethered ligand is exposed which auto-activates the receptor. TRAP-6 amide mimics this tethered ligand, with the amino acid sequence SFLLRN-NH2, thereby directly activating PAR-1 without the need for proteolytic cleavage.
These application notes provide an overview of the use of this compound in animal models to study the physiological and pathological effects of PAR-1 activation, with a primary focus on thrombosis. Detailed protocols for common experimental models are provided, along with data presentation guidelines and visualizations of key pathways and workflows.
Note on Species Specificity: A critical consideration when using this compound is the significant species-specific differences in platelet responsiveness. While human and monkey platelets are highly responsive, platelets from rodents such as mice and rats show a markedly reduced or absent aggregatory response to TRAP-6. Therefore, the choice of animal model should be carefully considered based on the research question. While rodent models are commonly used for thrombosis research due to genetic tractability and cost-effectiveness, the direct pro-thrombotic effects of TRAP-6 on platelets may not be fully recapitulated. However, these models remain valuable for studying the endothelial and other systemic effects of PAR-1 activation.
Data Presentation
Table 1: In Vivo Dosage and Effects of this compound in Animal Models
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference(s) |
| Rat (Anesthetized) | Intravenous (IV) | 1 mg/kg | Biphasic blood pressure response. | [Inferred from similar peptide studies] |
| Mouse | Intravenous (IV) | Not specified for thrombosis | Non-lethal; no significant platelet activation observed at 30 µM in whole blood ex vivo. | [Inferred from general toxicity studies] |
| Guinea Pig | Not specified | Not specified | Platelets are responsive to SFLLRN. | [Inferred from species comparison studies] |
| Monkey | Not specified | Not specified | Platelets are responsive to SFLLRN. | [Inferred from species comparison studies] |
Note: There is a notable lack of specific in vivo dosage data for this compound in thrombosis models. The dosages presented are based on limited available data from studies investigating other physiological responses or from ex vivo platelet studies. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and research question.
Signaling Pathways
The activation of PAR-1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR-1 to G proteins, leading to the activation of downstream effectors that ultimately result in platelet activation, endothelial responses, and other cellular effects.
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study arterial thrombosis. It involves the topical application of ferric chloride to the carotid artery, which induces oxidative injury to the vessel wall and subsequent thrombus formation.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Filter paper discs (1-2 mm diameter)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Doppler flow probe or intravital microscope
-
Animal body temperature maintenance system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Maintain the animal's body temperature at 37°C.
-
Place the mouse in a supine position and surgically expose the common carotid artery.
-
-
This compound Administration:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer a single bolus dose via the tail vein or retro-orbital sinus. A starting dose of 1 mg/kg can be considered based on rat studies, but a dose-response study is highly recommended.
-
Administer the vehicle (sterile saline) to the control group.
-
The timing of administration relative to injury induction should be optimized (e.g., 5-15 minutes prior).
-
-
Induction of Thrombosis:
-
Carefully place a filter paper disc saturated with FeCl₃ solution on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3-5 minutes).
-
After the exposure time, remove the filter paper and rinse the artery with sterile saline.
-
-
Monitoring and Quantification of Thrombosis:
-
Monitor blood flow using a Doppler flow probe placed distal to the injury site. Record the time to vessel occlusion (cessation of blood flow).
-
Alternatively, visualize thrombus formation in real-time using intravital microscopy. Fluorescently labeled platelets and fibrinogen can be used for visualization and quantification of thrombus size and composition.
-
At the end of the experiment, the carotid artery can be excised for histological analysis (e.g., H&E staining, immunohistochemistry for platelet and fibrin markers).
-
Experimental Workflow Diagram:
Protocol 2: Stasis-Induced Inferior Vena Cava (IVC) Thrombosis Model in Rats
This model is suitable for studying venous thrombosis. It involves the complete or partial ligation of the inferior vena cava to induce blood stasis, a major contributor to venous thrombus formation.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clips/ligatures)
-
Abdominal retractors
-
Suture material
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain its body temperature.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
-
This compound Administration:
-
Administer this compound (e.g., 1 mg/kg, IV) or vehicle as described in Protocol 1.
-
-
Induction of Thrombosis:
-
Carefully dissect the IVC free from surrounding tissues.
-
Ligate all side branches of a segment of the IVC.
-
Induce stasis by completely or partially ligating the IVC.
-
-
Thrombus Evaluation:
-
After a predetermined time (e.g., 2, 6, or 24 hours), re-anesthetize the animal and re-expose the IVC.
-
Excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus.
-
The thrombus can also be processed for histological or biochemical analysis.
-
Conclusion
This compound is a valuable tool for investigating the in vivo consequences of PAR-1 activation. The provided protocols for arterial and venous thrombosis models offer a starting point for researchers. However, due to the pronounced species differences in platelet response to TRAP-6, careful consideration of the animal model and thorough dose-response studies are essential for obtaining meaningful and reproducible results. The diagrams and data tables provided aim to facilitate experimental design and data interpretation in the study of this compound.
Application Notes and Protocols for TRAP-6 Amide TFA Studies in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activator Peptide 6 (TRAP-6) amide is a synthetic hexapeptide that acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) abundantly expressed on endothelial cells.[1][2] PAR1 activation by proteases like thrombin plays a critical role in vascular physiology and pathophysiology, including processes such as inflammation, thrombosis, and angiogenesis.[3][4] TRAP-6 mimics the action of thrombin by binding to and activating PAR1, initiating a cascade of intracellular signaling events.[5] This makes TRAP-6 an invaluable tool for studying PAR1 signaling and its downstream functional consequences in endothelial cells in a controlled and reproducible manner.
These application notes provide detailed protocols for key in vitro experiments to investigate the effects of TRAP-6 amide TFA on endothelial cells, focusing on calcium mobilization, nitric oxide production, and endothelial barrier permeability.
Key Signaling Pathways
Activation of PAR1 by TRAP-6 in endothelial cells initiates multiple signaling pathways, primarily through the coupling to various G-proteins, including Gαq, Gα12/13, and Gαi.[3][6]
-
Gαq Pathway: This is a major pathway activated by TRAP-6, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] The subsequent influx of extracellular Ca2+ further elevates intracellular calcium levels.[8]
-
Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that regulates the actin cytoskeleton, leading to stress fiber formation and changes in cell shape and permeability.[6]
-
Downstream Effectors: The activation of these primary pathways leads to the modulation of numerous downstream effectors, including protein kinase C (PKC), endothelial nitric oxide synthase (eNOS), and various mitogen-activated protein kinases (MAPKs), which collectively regulate endothelial cell function.[6][9]
Diagram of the PAR1 Signaling Pathway
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galphaq-TRPC6-mediated Ca2+ entry induces RhoA activation and resultant endothelial cell shape change in response to thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox-Sensitive Induction of Src/PI3-kinase/Akt and MAPKs Pathways Activate eNOS in Response to EPA:DHA 6:1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRAP-6 Amide TFA In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-6 (Thrombin Receptor Activating Peptide-6) amide TFA is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a member of the G-protein coupled receptor family. By mimicking the action of thrombin in cleaving and activating PAR-1, TRAP-6 amide TFA serves as a valuable tool for investigating the physiological and pathological roles of PAR-1 activation. These application notes provide detailed protocols for the in vivo use of this compound, with a focus on rodent models, to study its effects on vascular responses. It is crucial to note the species-specific differences in platelet sensitivity to TRAP-6.
Species Selectivity
A critical consideration for in vivo studies is the species-specific response to TRAP-6. While human and rabbit platelets are responsive to TRAP-6, mouse and rat platelets are resistant. This is because mouse and rat platelets primarily express PAR-3 and PAR-4 as their thrombin receptors, with a lack of functional PAR-1. However, the vasculature of rats is highly sensitive to TRAP-6, making this species a suitable model for studying PAR-1 mediated vascular effects such as changes in blood pressure and vascular permeability.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in rats.
Table 1: In Vivo Dosage and Administration of this compound in Rats
| Parameter | Value | Administration Route | Animal Model | Observed Effect |
| Effective Dose | 1 mg/kg | Intravenous (i.v.) | Inactin-anesthetized rats | Biphasic blood pressure response |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Observation | Experimental Model |
| Blood Pressure | Intravenous administration of 1 mg/kg TRAP-6 produces a biphasic response in blood pressure in anesthetized rats.[1] | Inactin-anesthetized rats |
| Platelet Aggregation | Rat platelets do not show a significant aggregation response to TRAP-6. | In vitro and in vivo rat models |
| Vascular Permeability | Activation of PAR-1 is known to increase vascular permeability. Specific dose-response data for TRAP-6 in vivo is an area for further investigation. | General knowledge of PAR-1 function |
Experimental Protocols
Protocol 1: In Vivo Assessment of Blood Pressure Changes in Rats
This protocol details the procedure for measuring the hemodynamic effects of intravenously administered this compound in anesthetized rats.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Anesthetic agent (e.g., Inactin, sodium pentobarbital)
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and recording system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of TRAP-6.
-
Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure.
-
Allow the animal to stabilize for at least 30 minutes before the experiment.
-
-
This compound Solution Preparation:
-
Dissolve this compound in sterile saline or PBS to the desired stock concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of vehicle.
-
Ensure the solution is clear and free of particulates. The peptide is soluble in water.
-
-
Administration and Data Collection:
-
Administer a bolus injection of the TRAP-6 solution via the jugular vein catheter. A common starting dose is 1 mg/kg.
-
Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure before, during, and after the injection.
-
Monitor the blood pressure for at least 60 minutes post-injection to observe the full range of effects, including any biphasic responses.
-
For dose-response studies, administer increasing doses of TRAP-6, allowing for a sufficient washout period between doses for the blood pressure to return to baseline.
-
Experimental Workflow for Blood Pressure Measurement:
Protocol 2: In Vivo Vascular Permeability Assay (Miles Assay) in Rats
This protocol describes a method to assess changes in vascular permeability in response to intradermal injections of this compound.
Materials:
-
This compound
-
Sterile saline or PBS
-
Evans Blue dye (1% solution in sterile saline)
-
Anesthetic agent
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Clippers and depilatory cream
-
Syringes and needles (30-gauge)
-
Punch biopsy tool
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Shave the dorsal skin and apply a depilatory cream to remove all hair.
-
Mark injection sites on the back with a permanent marker, ensuring they are well-spaced.
-
-
This compound and Control Injections:
-
Prepare different concentrations of this compound in sterile saline.
-
Inject a small volume (e.g., 50 µL) of each TRAP-6 concentration intradermally at the marked sites.
-
Inject an equal volume of sterile saline as a negative control at a separate site.
-
-
Evans Blue Dye Administration:
-
Approximately 30 minutes after the intradermal injections, administer Evans Blue dye (1% solution) intravenously via the tail vein at a dose of 20 mg/kg.
-
-
Tissue Collection and Dye Extraction:
-
After 30-60 minutes of circulation, euthanize the animal.
-
Excise the skin at the injection sites using a punch biopsy tool.
-
Weigh each skin sample.
-
Place each sample in a tube with formamide (e.g., 1 mL) and incubate at 60°C for 24 hours to extract the Evans Blue dye.
-
-
Quantification:
-
Centrifuge the tubes and collect the supernatant.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.
-
Express the results as µg of Evans Blue per mg of tissue.
-
Experimental Workflow for Vascular Permeability Assay:
Signaling Pathway
TRAP-6 activates PAR-1, which couples to multiple G-proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling cascades.
PAR-1 Signaling Pathway:
Conclusion
This compound is a powerful tool for studying PAR-1 mediated signaling in vivo. The provided protocols offer a starting point for investigating its effects on vascular responses in rats. Researchers should carefully consider the species-specific differences in platelet reactivity when designing their experiments. Further dose-response studies are recommended to determine the optimal concentration of TRAP-6 for specific in vivo applications.
References
Troubleshooting & Optimization
troubleshooting lack of response with TRAP-6 amide TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRAP-6 amide TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Thrombin Receptor Activator Peptide 6, Trifluoroacetate salt) is a synthetic hexapeptide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1] It mimics the action of thrombin by binding to and activating PAR-1, initiating a cascade of intracellular signaling events. This activation occurs independently of receptor cleavage, which is the natural mechanism of thrombin action.[2]
Q2: My cells are not responding to this compound. What are the potential causes?
A lack of response to this compound can stem from several factors. Here are the most common issues to investigate:
-
Compound Integrity and Storage: Ensure the peptide has been stored correctly. Lyophilized this compound should be stored at -20°C for up to one year or -80°C for up to two years. Once reconstituted, the solution is stable for a shorter period; for example, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Improper storage can lead to degradation of the peptide.
-
Solubility Issues: this compound can be challenging to dissolve. For in vitro experiments, sterile water is the recommended solvent.[3] If you encounter solubility issues, you can try dissolving the peptide in a small amount of DMSO and then diluting it to the final concentration with your experimental buffer. However, be mindful of the final DMSO concentration as it can affect cell viability and function.
-
Receptor Expression and Desensitization: Confirm that your cell type expresses sufficient levels of PAR-1. Additionally, prolonged or repeated exposure to this compound can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation. This is a known phenomenon for PAR-1.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect pH, temperature, or the presence of interfering substances in your buffer, can inhibit the activity of this compound.
-
Species-Specific Differences: Be aware that the response to TRAP-6 can vary between species. For instance, while it effectively activates human platelets, it may not elicit a response in platelets from other species like rabbits or rats.
Troubleshooting Guide
Problem: No or weak response in platelet aggregation assay.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Use a fresh vial of the peptide or a new stock solution. Ensure proper storage conditions were maintained. |
| Incorrect Concentration | Prepare a fresh dilution series to determine the optimal working concentration. A common starting concentration for platelet aggregation is around 1-10 µM. |
| Low Platelet Count | Ensure the platelet-rich plasma (PRP) has an adequate platelet count. Spurious results can be observed with a platelet count below 75 x 10^9/L.[4] |
| Presence of Inhibitors | Verify that the experimental buffer does not contain any known PAR-1 antagonists or substances that interfere with platelet function. |
| Receptor Desensitization | Avoid pre-incubation with TRAP-6 or other PAR-1 agonists before the main experiment. |
Problem: No or weak signal in calcium imaging experiments.
| Possible Cause | Troubleshooting Step |
| Poor Fura-2 AM Loading | Optimize the loading concentration and incubation time for your specific cell type. Ensure that Pluronic F-127 is used to aid in dye solubilization. |
| Cell Health | Ensure cells are healthy and not overly confluent, which can affect their responsiveness. |
| Incorrect Buffer Composition | Use a physiological buffer containing calcium, as the signal is dependent on extracellular calcium influx. |
| Phototoxicity or Photobleaching | Minimize exposure of cells to the excitation light. Use the lowest possible light intensity that provides a good signal-to-noise ratio. |
| Low PAR-1 Expression | Confirm PAR-1 expression in your cell line using techniques like qPCR or western blotting. |
Quantitative Data Summary
| Parameter | Value | Cell Type/System |
| EC50 for Platelet Aggregation | 0.8 µM | Human Platelets |
| Recommended Working Concentration (Platelet Aggregation) | 1-10 µM | Human Platelet-Rich Plasma |
| Recommended Working Concentration (Calcium Imaging) | 1-100 µM | Various Cell Lines |
| Reconstituted Reagent Concentration (Commercial Kit) | 150 µM or 1 mM | Platelet Aggregation Studies |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
Instrument Setup:
-
Set up the light transmission aggregometer according to the manufacturer's instructions.
-
Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Incubate the cuvette at 37°C for 2 minutes.
-
Add 50 µL of the desired concentration of this compound solution to the cuvette to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
Intracellular Calcium Imaging using Fura-2 AM
-
Cell Preparation:
-
Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS) with calcium and magnesium.
-
Remove the culture medium from the cells and wash once with the physiological salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the physiological salt solution to remove excess dye.
-
-
Calcium Measurement:
-
Place the coverslip or plate in the fluorescence microscope or plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio for a few minutes.
-
Add the desired concentration of this compound and continue recording the fluorescence ratio to observe the change in intracellular calcium concentration.
-
Visualizations
Caption: PAR-1 Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for lack of TRAP-6 response.
Caption: Logical relationships of potential issues.
References
Optimizing TRAP-6 Amide TFA Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing TRAP-6 amide TFA concentration to achieve maximal cell response in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 amide and how does it work?
A1: TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[1][2] It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor.[3][4] TRAP-6 mimics the action of thrombin by binding to and activating PAR-1, but does so independently of receptor cleavage, initiating downstream signaling cascades.[2][5] This activation is crucial in processes like platelet aggregation.[1]
Q2: What is the significance of the "TFA" in this compound?
A2: TFA stands for trifluoroacetic acid. It is commonly used during the chemical synthesis and purification of peptides like TRAP-6.[6][7] As a result, the final peptide product is often a salt with TFA as the counter-ion. It is critical to be aware of its presence, as TFA itself can have biological effects that may interfere with your experiment.[6]
Q3: What is a good starting concentration for this compound in my experiment?
A3: The optimal concentration is highly dependent on the cell type, the specific assay, and the desired response. However, based on published data, a good starting point for a dose-response experiment is to use a concentration range of 0.01 µM to 10 µM.[3][4] For platelet aggregation, the EC50 (the concentration that gives half-maximal response) has been reported to be approximately 0.8 µM.[1] We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: I am not observing any cellular response after applying TRAP-6. What could be the problem?
A4: A lack of response can be due to several factors. Please consider the following troubleshooting steps:
-
Peptide Integrity: Ensure your this compound has been stored correctly (typically at -20°C or -80°C) and that you are using a freshly prepared stock solution.[8][9] Repeated freeze-thaw cycles can degrade the peptide.
-
Cell Health and Receptor Expression: Confirm that your cells are healthy, viable, and known to express PAR-1. The expression level of PAR-1 can vary significantly between cell types. Some cells, like rabbit or rat platelets, do not respond to TRAP-6.[3][4]
-
Reagent Preparation: Double-check your calculations for dilution and ensure the final concentration in your assay is correct. For peptides that are difficult to dissolve, using a small amount of DMSO before diluting with an aqueous buffer can help.[10]
-
Assay Conditions: Verify that all other assay components (e.g., buffers, media, temperature) are optimal for your cell type and the response you are measuring.
Q5: My results are inconsistent or show high background. Could the TFA be the cause?
A5: Yes, the TFA counter-ion is a potential source of variability and unexpected effects.[7]
-
Biological Activity of TFA: TFA can inhibit cell proliferation in some cell types (like osteoblasts) at concentrations as low as 10 nM, while in others, it may stimulate growth at higher concentrations (0.5-7.0 mM).[6] These effects can confound your results, leading to false positives or reduced signals.
-
Troubleshooting TFA Interference:
-
Calculate TFA Concentration: Determine the molar concentration of TFA in your working solutions.
-
Run a TFA Control: Include a control group where you add TFA alone (at the same concentration present in your TRAP-6 experiment) to your cells to assess its baseline effect.
-
Consider an Alternative Salt Form: If significant interference is observed, consider obtaining TRAP-6 as a different salt (e.g., hydrochloride, HCl) or using a peptide that has undergone salt exchange to remove the TFA.
-
Quantitative Data Summary
The following table summarizes reported effective concentrations of TRAP-6 in various cellular assays. These values should be used as a guideline for designing your own experiments.
| Assay Type | Cell/System Type | Effective Concentration Range | Reported EC50 | Citation(s) |
| Platelet Aggregation | Human Platelets | Not specified | ~0.8 µM | [1] |
| Platelet Activation | Human Platelets | 0.01 - 10 µM | Not specified | [3][4] |
| Calcium Mobilization | Xenopus Oocytes expressing PAR1 | 0.01 - 10 µM | Not specified | [3][4] |
| T-cell Function | Mouse T-cells | ~5 µM | Not specified | [11] |
Signaling Pathway & Experimental Workflow
Caption: TRAP-6 activation of the PAR-1 signaling cascade.
Caption: Experimental workflow for optimizing TRAP-6 concentration.
Key Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general method for assessing platelet function in response to this compound.
Materials:
-
This compound
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) prepared from fresh human blood.
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
Siliconized glass cuvettes and stir bars
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up as per the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration: Place a cuvette with PPP into the appropriate channel to set the 100% aggregation (maximum light transmission) baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Sample Preparation: Pipette 450 µL of PRP into a siliconized glass cuvette containing a magnetic stir bar. Place the cuvette in the sample well and allow it to equilibrate for at least 2 minutes.
-
Initiate Aggregation: Add 50 µL of your desired concentration of this compound solution to the PRP cuvette to initiate the reaction. The final volume is 500 µL. Simultaneously, start the data acquisition.
-
Data Recording: Record the change in light transmission for 5-10 minutes. A positive response will show an increase in light transmission as platelets aggregate.
-
Dose-Response: Repeat steps 3-5 for each concentration in your dilution series to generate a dose-response curve.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium flux in response to TRAP-6 using a fluorescent calcium indicator.
Materials:
-
This compound
-
Adherent or suspension cells expressing PAR-1
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubation: Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells two or three times with warm HBSS to remove excess dye. After the final wash, leave a final volume of 100 µL of HBSS in each well.
-
Baseline Reading: Place the plate in the fluorescence reader. Set the excitation and emission wavelengths appropriate for your dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4). Record a stable baseline fluorescence for 30-60 seconds.
-
Compound Addition: Using the instrument's injection system or a multichannel pipette, add 100 µL of this compound solution (at 2x the final desired concentration) to the wells.
-
Data Acquisition: Immediately after addition, continue to record the fluorescence signal for at least 3-5 minutes to capture the transient calcium peak and subsequent return to baseline.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (F - F₀) or as a ratio relative to the baseline (F/F₀).
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 6. genscript.com [genscript.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biodatacorp.com [biodatacorp.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
how to address TRAP-6 amide TFA solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling TRAP-6 amide trifluoroacetate (TFA) salt, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 amide TFA, and why is solubility a concern?
TRAP-6 amide (Sequence: Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in cellular signaling pathways, notably in platelet activation.[1][2]
Most commercially available synthetic peptides, including TRAP-6 amide, are supplied as trifluoroacetate (TFA) salts. TFA is a remnant from the solid-phase synthesis and purification process, where it is used as a cleavage agent and an ion-pairing reagent in reverse-phase HPLC.[3][4] While essential for production, the TFA counterion can present challenges in experimental settings:
-
Solubility: The TFA salt form can influence the overall solubility of the peptide in aqueous buffers.
-
Acidity: Residual TFA can lower the pH of your final solution, potentially affecting cellular health and experimental outcomes.
-
Cellular Interference: TFA has been reported to interfere with cell-based assays, sometimes causing cytotoxicity or inhibiting cell proliferation.[3]
Q2: I'm having trouble dissolving my lyophilized this compound powder directly into my aqueous buffer. What should I do?
Directly dissolving peptides in aqueous buffers can be challenging. The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your experimental buffer. This method minimizes the volume of organic solvent in your final working solution.
The diagram below outlines the recommended workflow. For a detailed, step-by-step guide, please refer to Protocol 1: Preparing a Concentrated Stock Solution of this compound .
Caption: Workflow for dissolving this compound.
Q3: What are the recommended solvents and known solubility limits for TRAP-6 amide?
This compound has good solubility in organic solvents like DMSO, which is the preferred choice for preparing stock solutions. Its solubility in aqueous buffers like PBS is lower.
Solubility Data Summary
| Compound | Solvent | Solubility |
| TRAP-6 amide (TFA salt) | PBS (pH 7.2) | 5 mg/mL |
| TRAP-6 amide (TFA salt) | DMSO | 12 mg/mL |
| TRAP-6 (TFA salt, non-amidated) | PBS (pH 7.2) | 1 mg/mL |
| TRAP-6 (TFA salt, non-amidated) | DMSO | 30 mg/mL |
Data sourced from manufacturer datasheets.
Q4: The TFA counterion is interfering with my cell-based assay. How can I remove or replace it?
If TFA is confirmed to be problematic for your experiments, you can perform a counterion exchange to replace trifluoroacetate with a more biologically compatible ion, such as chloride (from HCl) or acetate.[4][5] This process typically involves repeatedly dissolving the peptide in a solution containing the new acid and then removing the solvent via lyophilization (freeze-drying).[3]
The decision to perform a counterion exchange depends on the sensitivity of your assay.
Caption: Decision guide for handling TFA counterions.
For detailed instructions, see Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange and Protocol 3: TFA to Acetate Salt Exchange .
Q5: What is the signaling pathway activated by TRAP-6?
TRAP-6 selectively activates Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR).[1][6] Upon binding, PAR1 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and G12/13. This initiates downstream signaling cascades that result in various cellular responses, including platelet aggregation and calcium mobilization.
Caption: Simplified PAR1 signaling cascade after TRAP-6 activation.
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution of this compound
This protocol describes the standard procedure for solubilizing lyophilized this compound for use in aqueous solutions.
Materials:
-
Lyophilized this compound vial
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Precision pipettes and sterile tips
Methodology:
-
Centrifugation: Before opening, briefly centrifuge the vial of lyophilized peptide for 10-20 seconds at low speed (e.g., 1,000 x g) to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock from 1 mg of peptide, add 100 µL of DMSO).
-
Dissolution: Close the vial and vortex gently for 10-15 seconds. Visually inspect the solution to ensure the peptide has completely dissolved. If needed, sonication for a few minutes can aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Preparation of Working Solution: When ready to use, thaw a single aliquot of the DMSO stock solution. Add the stock solution dropwise to your pre-warmed aqueous buffer while gently vortexing to create the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.
Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange
This protocol is for replacing the TFA counterion with chloride. This is a common method for preparing peptides for sensitive in vivo or cell-based studies.[3][7]
Materials:
-
This compound
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer (freeze-dryer)
Methodology:
-
Initial Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.[3]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[3][7] Let the solution stand at room temperature for at least one minute.
-
First Lyophilization: Freeze the solution completely using a -80°C freezer or liquid nitrogen. Lyophilize the sample overnight or until all the liquid has sublimated, leaving a dry powder.
-
Repeat Cycles: To ensure complete exchange, re-dissolve the lyophilized powder in the 10 mM HCl solution.[3]
-
Freeze and lyophilize the solution again.
-
Repeat Step 4 and 5 at least one more time (for a total of 3 cycles). This repeated process helps remove the more volatile trifluoroacetic acid, leaving the peptide as an HCl salt.
-
Final Product: After the final lyophilization, the resulting powder is the hydrochloride salt of TRAP-6 amide. Reconstitute as needed for your experiment.
Protocol 3: TFA to Acetate Salt Exchange via Anion Exchange
This protocol uses an anion exchange resin to replace TFA with acetate, which can be a milder alternative to the HCl exchange method.[5][8]
Materials:
-
This compound
-
Strong anion exchange resin (e.g., Dowex 1x8, acetate form)
-
Chromatography column
-
1 M Sodium Acetate solution
-
Distilled, deionized water
-
Lyophilizer
Methodology:
-
Prepare the Column: Pack a small chromatography column with the anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[8]
-
Equilibrate the Resin: Elute the column with 1 M sodium acetate to ensure the resin is fully in the acetate form.
-
Wash the Column: Wash the column thoroughly with several column volumes of distilled, deionized water to remove any excess sodium acetate.[8]
-
Load the Peptide: Dissolve the this compound in a minimal amount of distilled water and apply it slowly to the top of the prepared column.
-
Elute the Peptide: Elute the column with distilled water. The peptide, now with acetate as its counterion, will pass through the column while the trifluoroacetate ions remain bound to the resin.[8]
-
Collect Fractions: Collect the fractions containing the peptide. The presence of the peptide can be monitored using UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by other appropriate methods.
-
Lyophilization: Combine the peptide-containing fractions, freeze the solution, and lyophilize to obtain the dry peptide acetate salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. lifetein.com [lifetein.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
Navigating TRAP-6 Amide TFA Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability in TRAP-6 amide TFA assays. By addressing common issues and providing detailed protocols, this guide aims to enhance the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 and how does it activate platelets?
A1: TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3] It mimics the action of thrombin in activating platelets by binding to and activating PAR1, initiating a signaling cascade that leads to platelet aggregation and activation.[3][4]
Q2: What is the significance of the "TFA" in this compound?
A2: TFA stands for trifluoroacetic acid. It is commonly used during the synthesis and purification of synthetic peptides like TRAP-6.[5][6] Consequently, the final peptide product is often a TFA salt. Residual TFA can significantly impact biological assays, including those involving cell proliferation and receptor binding, by altering the peptide's structure and function or by exhibiting cytotoxic effects.[5][7][8]
Q3: Can the TFA counter-ion affect my TRAP-6 assay results?
A3: Yes, the presence of TFA can introduce variability. TFA can bind to positively charged residues on the peptide, potentially altering its conformation and activity.[7] It can also lower the pH of your experimental solution, which may affect assay performance.[5][8] For sensitive applications, it is recommended to use TRAP-6 with TFA levels below 1% or to exchange the TFA for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[5][7]
Q4: What are the typical working concentrations for TRAP-6 in platelet assays?
A4: The optimal concentration of TRAP-6 can vary depending on the specific assay and the desired level of platelet activation. However, common concentration ranges found in the literature are between 1 µM and 30 µM for inducing platelet aggregation or activation in various assay formats like light transmission aggregometry (LTA) and flow cytometry.[9][10][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High inter-assay variability | 1. Inconsistent TRAP-6 Reagent Preparation: Lyophilized TRAP-6 reagent may not be fully solubilized or mixed, leading to concentration differences between experiments.[4] | - Reconstitute the TRAP-6 vial with the specified volume of distilled or deionized water. - Allow the vial to stand for at least 10 minutes to ensure complete dissolution. - Mix thoroughly by gentle inversion; avoid vigorous shaking to prevent peptide degradation.[4] |
| 2. TFA Salt Effects: Residual trifluoroacetic acid (TFA) from peptide synthesis can interfere with biological assays.[7] | - Consider using a TRAP-6 preparation with low TFA content. - Perform a counter-ion exchange to replace TFA with a more biocompatible salt like HCl or acetate.[5] | |
| 3. Pre-analytical Variables in Sample Handling: Variations in blood collection, anticoagulant used, and preparation of platelet-rich plasma (PRP) can significantly impact results.[12] | - Standardize blood collection using plastic syringes and gentle mixing with the anticoagulant (e.g., sodium citrate).[4] - Ensure consistent centrifugation speeds and times for PRP preparation.[4] - Allow PRP to rest for at least 30 minutes at room temperature before testing.[4] | |
| Low or no platelet response to TRAP-6 | 1. Suboptimal TRAP-6 Concentration: The concentration of TRAP-6 may be too low to elicit a strong response. | - Perform a dose-response curve with a range of TRAP-6 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your system.[9] |
| 2. Poor Platelet Quality: Platelets may have become activated or lost function during preparation. | - Handle blood samples gently to avoid premature platelet activation. - Ensure all testing is completed within a few hours of blood collection.[4] - Visually inspect PRP for hemolysis (reddish tint), which can indicate sample processing issues. | |
| 3. Presence of Inhibitory Substances: The patient or donor may be on medications that inhibit platelet function (e.g., aspirin, clopidogrel).[13] | - Review donor medication history. TRAP-6 action is not blocked by aspirin or clopidogrel, but other medications could have an effect.[3][4] | |
| Inconsistent results within the same experiment (intra-assay variability) | 1. Inadequate Mixing of Reagents: Failure to properly mix the TRAP-6 reagent into the platelet suspension. | - When adding TRAP-6 to the cuvette, pipette it directly into the sample and not down the side of the cuvette.[4] - Ensure proper and consistent stirring speed in aggregometry experiments.[14] |
| 2. Temperature Fluctuations: Platelet function is temperature-sensitive. | - Pre-warm platelet samples and reagents to 37°C before starting the assay.[4] | |
| 3. Pipetting Errors: Inaccurate pipetting of TRAP-6 or platelet samples. | - Use calibrated pipettes and ensure proper pipetting technique. |
Experimental Protocols
Platelet Aggregometry using Light Transmission Aggregometry (LTA)
-
Blood Collection and PRP Preparation:
-
Collect whole blood into plastic tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tube several times to mix. Do not shake.
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[4]
-
Transfer the PRP to a clean plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).[4]
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP.[4]
-
Allow the PRP to rest at room temperature for at least 30 minutes before testing.[4]
-
-
TRAP-6 Reagent Preparation:
-
Aggregation Assay:
-
Set the 0% and 100% aggregation levels on the aggregometer using PPP and PRP, respectively.[4]
-
Pipette the required volume of PRP into an aggregation cuvette with a stir bar.
-
Pre-warm the cuvette at 37°C for 120 seconds.[4]
-
Add the desired volume of TRAP-6 reagent directly into the cuvette to initiate aggregation.
-
Record the aggregation for a set period, typically 5-10 minutes.
-
Key Signaling Pathway and Experimental Workflow
TRAP-6 Signaling Pathway in Platelets
Caption: TRAP-6 mediated platelet activation via the PAR1-Gq-PLC pathway.
Standard TRAP-6 Platelet Aggregometry Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 4. haemochrom.de [haemochrom.de]
- 5. genscript.com [genscript.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. labtestsonline.org.uk [labtestsonline.org.uk]
- 14. Validation of the Miceli Impedance Aggregometer With Donor Whole Blood: Testing Platelet Aggregation Using TRAP-6 Lyospheres and Varying Stir Speed [repository.arizona.edu]
- 15. biodatacorp.com [biodatacorp.com]
Technical Support Center: TRAP-6 Amide TFA Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRAP-6 (Thrombin Receptor Activating Peptide-6) amide TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 amide TFA and what is its primary function?
A1: this compound is the trifluoroacetate salt of TRAP-6 amide, a synthetic hexapeptide with the sequence SFLLRN-NH₂. It acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor. By mimicking the action of thrombin, TRAP-6 activates PAR-1, leading to downstream signaling events, most notably platelet aggregation. This makes it a valuable tool for in vitro studies of platelet activation and cardiovascular research.
Q2: How should lyophilized this compound be stored for long-term stability?
A2: For long-term storage, lyophilized this compound should be kept in a tightly sealed container with a desiccant at -20°C or preferably -80°C.[1][2][3][4][5] Under these conditions, the peptide can remain stable for several years.[1][5] Before use, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic.[2][4][5]
Q3: What are the recommended solvents for reconstituting this compound?
A3: The choice of solvent depends on the experimental requirements. For many applications, sterile, deionized water or a buffer such as PBS (pH 7.0-7.4) is suitable.[1][2] For hydrophobic peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer.[1][4] It is advisable to test the solubility of a small amount of the peptide first.
Q4: What are the common degradation pathways for this compound in solution?
A4: Like other peptides in solution, this compound can be susceptible to several degradation pathways:[6][7][8]
-
Hydrolysis: The peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[9][10][11][12]
-
Deamidation: The C-terminal amide group can be hydrolyzed, particularly under acidic conditions, converting it to a carboxylic acid.[8][13]
-
Oxidation: While TRAP-6 does not contain highly susceptible residues like Cysteine or Methionine, some amino acids can still undergo oxidation over extended periods.[7]
Q5: Can the TFA counter-ion interfere with my experiments?
A5: Yes, the trifluoroacetate (TFA) counter-ion can potentially interfere with biological assays.[14] TFA can alter the secondary structure of peptides and has been reported to affect cell proliferation in some in vitro studies.[14][15] If you observe unexpected biological responses, it may be necessary to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity (e.g., no platelet aggregation) | 1. Peptide Degradation: The TRAP-6 amide may have degraded in solution due to improper storage or prolonged incubation. 2. Incorrect Concentration: Errors in weighing or dilution can lead to a final concentration that is too low to elicit a response. 3. Suboptimal Assay Conditions: The pH, temperature, or other components of the assay buffer may not be optimal for PAR-1 activation. | 1. Prepare fresh solutions: Reconstitute a new aliquot of lyophilized peptide. Refer to the stability data (Table 1) for guidance on solution stability. 2. Verify Concentration: Re-weigh the peptide and carefully perform dilutions. Consider using a spectrophotometer to estimate the peptide concentration if possible. 3. Optimize Assay Conditions: Ensure the assay buffer is at a physiological pH (around 7.4) and the temperature is appropriate for the cells being used (typically 37°C for mammalian cells). |
| Precipitation or aggregation of the peptide in solution | 1. Poor Solubility: The peptide may not be fully soluble in the chosen solvent, especially at higher concentrations. 2. pH near Isoelectric Point (pI): Peptides are least soluble at their pI. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation.[1] | 1. Improve Solubilization: Try dissolving the peptide in a small amount of DMSO before diluting with your aqueous buffer. Sonication can also aid in dissolution.[2][4] 2. Adjust pH: If the buffer pH is close to the peptide's pI, adjust the pH of the buffer to be further away from the pI. 3. Aliquot Solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1][2] |
| Inconsistent or variable results between experiments | 1. Inconsistent Solution Age: Using TRAP-6 solutions of different ages can lead to variability due to time-dependent degradation. 2. Contamination: Bacterial or enzymatic contamination of the stock solution can degrade the peptide. 3. Variable TFA Content: If the TFA counter-ion is affecting the assay, batch-to-batch variations in TFA content could cause inconsistencies. | 1. Use Freshly Prepared Solutions: For critical experiments, always use a freshly prepared TRAP-6 solution from a new aliquot. 2. Use Sterile Technique: Reconstitute the peptide in sterile buffer and handle solutions using sterile techniques to prevent contamination. 3. Consider TFA Removal: If high consistency is required, consider performing a counter-ion exchange to remove TFA. |
Stability of this compound in Solution
The stability of this compound in solution is dependent on the storage temperature, solvent, and pH. While specific, published long-term stability data for this compound is limited, the following table provides representative stability data based on the known behavior of similar short, amidated peptides.
Table 1: Representative Stability of this compound in Different Solutions Over Time
| Solvent | Storage Temperature | 1 Day | 1 Week | 1 Month |
| Sterile Water | 4°C | >98% | ~95% | ~85% |
| -20°C | >99% | >98% | ~95% | |
| PBS (pH 7.4) | 4°C | >98% | ~94% | ~80% |
| -20°C | >99% | >98% | ~94% | |
| 50% Acetonitrile/Water | 4°C | >99% | >98% | ~96% |
| -20°C | >99% | >99% | ~98% | |
| Cell Culture Medium (e.g., DMEM) with 10% FBS | 37°C | ~90% | Not Recommended | Not Recommended |
Disclaimer: This data is illustrative and based on the general stability of similar peptides. For critical applications, it is recommended to perform your own stability studies.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to assess the stability of this compound in solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Preparation of TRAP-6 Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Reconstitute in the desired solvent (e.g., sterile water, PBS) to a final concentration of 1 mM.
-
Divide the stock solution into multiple aliquots for analysis at different time points.
-
Store the aliquots at the desired temperature (e.g., 4°C or -20°C).
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
-
Time-Course Analysis:
-
At each time point (e.g., 0, 1, 3, 7, 14, and 30 days), thaw one aliquot of the TRAP-6 solution.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of the intact TRAP-6 amide.
-
Calculate the percentage of remaining intact peptide relative to the initial time point (t=0).
-
Protocol 2: Functional Assessment of this compound Stability using Platelet Aggregation Assay
This protocol provides a method to functionally assess the stability of this compound by measuring its ability to induce platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Place a known volume of PRP into an aggregometer cuvette with a stir bar.
-
Add a specific concentration of the aged TRAP-6 solution (e.g., to a final concentration of 5 µM) to the PRP.
-
Monitor and record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.
-
-
Time-Course Analysis:
-
At each time point of the stability study, use an aliquot of the aged TRAP-6 solution to perform the platelet aggregation assay.
-
Compare the aggregation response (e.g., maximum aggregation percentage) to that induced by a freshly prepared TRAP-6 solution.
-
Visualizations
Caption: TRAP-6 signaling pathway in platelets.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for TRAP-6 experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bachem.com [bachem.com]
- 3. biomatik.com [biomatik.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. lifetein.com [lifetein.com]
- 6. veeprho.com [veeprho.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uregina.ca [uregina.ca]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of TRAP-6 Amide TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TRAP-6 amide TFA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide (SFLLRN-NH2) that functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3][4] It mimics the action of the natural PAR1 agonist, thrombin, by binding to the receptor and inducing downstream signaling pathways, leading to cellular responses such as platelet activation and aggregation.[5][6][7] The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification.
Q2: What are the expected downstream signaling events following PAR1 activation by TRAP-6?
Activation of PAR1 by TRAP-6 typically initiates G-protein signaling, primarily through Gαq and Gα12/13 pathways. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resulting increase in intracellular calcium mobilization and protein kinase C (PKC) activation. This signaling cascade is central to platelet shape change, granule release, and aggregation.
Caption: Canonical PAR1 signaling pathway initiated by TRAP-6.
Q3: Are there known off-target effects for TRAP-6?
TRAP-6 is designed for selectivity towards PAR1. Some studies indicate that TRAP-6 shows no activity at PAR4, another thrombin receptor on human platelets.[4] However, as with many synthetic peptides, high concentrations could potentially lead to reduced selectivity and interactions with other receptors. Unexpected experimental outcomes may warrant an investigation into concentration-dependent effects and the use of specific antagonists to confirm the involvement of PAR1.
Troubleshooting Guide: Unexpected Experimental Results
Problem: My cells are showing a response to TRAP-6 that is inconsistent, weaker, or stronger than expected, or does not seem to be mediated by PAR1.
This guide provides a systematic approach to determine if the observed effects are due to experimental error, reagent issues, or potential off-target activities.
Caption: Decision tree for troubleshooting TRAP-6 experiments.
Quantitative Data Summary
The potency of TRAP-6 can vary based on the cell type, species, and assay conditions. The following table provides a summary of reported quantitative values.
| Parameter | Value | Assay/System | Reference |
| EC₅₀ | ~0.8 µM | Platelet Aggregation (Human) | [7] |
| EC₅₀ | ~24 µM | Platelet Aggregation (Human) | [8] |
| IC₅₀ | 96 nM | PAR1 Activation | [4] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration, used here to indicate binding/activation potency) values are context-dependent. Discrepancies can arise from differences in experimental protocols, buffer conditions, and platelet donor variability.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To quantitatively measure TRAP-6-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn whole blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
This compound stock solution (e.g., 1 mM in sterile water or buffer).
-
Light Transmission Aggregometer.
-
Aggregation cuvettes and stir bars.
-
37°C water bath or heating block.
Procedure:
-
PRP and PPP Preparation:
-
Aggregometer Setup:
-
Calibrate the aggregometer according to the manufacturer's instructions. Use PPP to set 100% light transmission (representing full aggregation) and PRP to set 0% transmission.
-
-
Aggregation Measurement:
-
Pipette PRP (typically 250-500 µL) into an aggregation cuvette containing a stir bar.
-
Pre-warm the cuvette at 37°C for at least 2 minutes in the aggregometer.[5]
-
Start recording the baseline transmission.
-
Add a small volume of the TRAP-6 working solution to achieve the desired final concentration (e.g., 1-10 µM).[9]
-
Record the aggregation curve for 5-10 minutes.
-
-
Troubleshooting Off-Target Effects:
-
To confirm PAR1 specificity, pre-incubate PRP with a selective PAR1 antagonist for 15-30 minutes before adding TRAP-6. A significant reduction or abolition of aggregation confirms the effect is PAR1-mediated.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRAP-6, a key indicator of Gαq pathway activation.
Materials:
-
Washed platelets or a PAR1-expressing cell line.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
Appropriate buffer (e.g., Tyrode's or HBSS with Ca²⁺).
-
Fluorimeter or fluorescence plate reader with kinetic reading capability.
Procedure:
Caption: Experimental workflow for a TRAP-6 calcium mobilization assay.
-
Cell Preparation and Dye Loading: Prepare a suspension of washed platelets or PAR1-expressing cells. Load cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with buffer to remove any extracellular dye.
-
Measurement: Resuspend the loaded cells in the assay buffer and place them in the fluorimeter.
-
Baseline Reading: Record a stable baseline fluorescence for 1-2 minutes.
-
Stimulation: Add TRAP-6 to the desired final concentration and continue recording the fluorescence signal for several minutes to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) corresponds to the change in intracellular calcium concentration. Compare the peak response across different conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. haemochrom.de [haemochrom.de]
- 6. biodatacorp.com [biodatacorp.com]
- 7. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 8. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of TRAP-6 Amide TFA-Induced Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving Thrombin Receptor Activator Peptide 6 (TRAP-6) amide. A significant source of variability in TRAP-6 responses arises from the presence of trifluoroacetic acid (TFA), a counter-ion often remaining from the peptide synthesis and purification process. This guide will address TFA-related issues and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 and how does it work?
A1: TRAP-6 is a synthetic hexapeptide (SFLLRN) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor. It mimics the action of thrombin, a key physiological activator of PAR1, by binding to the receptor and initiating downstream signaling cascades. This activation is crucial in processes like platelet aggregation and cellular signaling.
Q2: What is TFA and why is it present in my TRAP-6 peptide?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (typically by HPLC) of synthetic peptides like TRAP-6. It helps in cleaving the peptide from the resin and in achieving good separation. Consequently, the final lyophilized peptide is often a TFA salt, where the TFA counter-ion is associated with positively charged residues in the peptide.
Q3: How can residual TFA affect my experiments?
A3: Residual TFA can significantly impact the reproducibility of your experimental results in several ways:
-
Alteration of pH: TFA is acidic and can lower the pH of your peptide stock solution and, subsequently, your assay buffer. This can affect protein function and cell viability.[1]
-
Direct Cellular Effects: TFA has been shown to have direct effects on cells, including inhibiting cell proliferation at nanomolar concentrations and, in some cases, promoting it at higher concentrations.[1][2]
-
Interference with Biological Activity: The TFA counter-ion can interfere with the peptide's interaction with its receptor, potentially altering its biological activity and leading to inconsistent results.
Q4: Should I remove TFA from my TRAP-6 peptide?
A4: Yes, for sensitive and reproducible cell-based assays, it is highly recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl).[3][4][5][6] This will minimize the confounding effects of TFA and improve the reliability of your data.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in TRAP-6 Induced Responses
Potential Cause: Residual TFA in the TRAP-6 peptide preparation is a common culprit for inconsistent results.
Solution:
-
Counter-ion Exchange: Perform a salt exchange to replace TFA with HCl. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Source a TFA-free Peptide: When possible, purchase TRAP-6 as a hydrochloride salt from the manufacturer.
-
Lot-to-Lot Variation: Be aware that even with TFA-free peptides, there can be lot-to-lot variability in peptide purity and content. It is good practice to qualify a new lot of peptide against a previous, well-characterized lot.
Issue 2: No or Weak Response to TRAP-6 in Platelet Aggregation or Calcium Mobilization Assays
Potential Causes & Troubleshooting Steps:
-
Peptide Degradation:
-
Improper Storage: Ensure the lyophilized peptide is stored at -20°C or lower and the stock solution is aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.
-
Solution Instability: Prepare fresh dilutions of TRAP-6 for each experiment from a frozen stock.
-
-
Incorrect Peptide Concentration:
-
Accurate Weighing: Peptides can be hygroscopic. Allow the vial to equilibrate to room temperature before opening and weighing to prevent condensation.
-
Quantification: For precise concentration determination, consider using amino acid analysis or UV spectroscopy.
-
-
Cellular Issues:
-
Cell Health: Ensure cells are healthy, within a low passage number, and display appropriate morphology.
-
Receptor Expression: Verify the expression of PAR1 on your cell line. For platelets, ensure they are fresh and properly prepared. Mouse platelets do not respond to TRAP-6 as they lack PAR1.[7]
-
-
Assay Conditions:
-
Agonist Concentration Range: Perform a dose-response curve to ensure you are using an appropriate concentration of TRAP-6.
-
Buffer Composition: Check the pH and composition of your assay buffer.
-
Issue 3: Baseline Instability or Artifacts in Calcium Mobilization Assays (e.g., using FLIPR)
Potential Causes & Troubleshooting Steps:
-
Dye Loading Issues:
-
Uneven Loading: Ensure even cell seeding and dye loading across the plate.
-
Dye Compartmentalization: Incubate cells with the calcium-sensitive dye for the recommended time. Sub-optimal loading can lead to dye sequestration in organelles.
-
-
Cell Plate Issues:
-
Cell Adhesion: Use poly-D-lysine coated plates if cell detachment is an issue.[8]
-
Well-to-Well Variability: Ensure consistent cell numbers and volumes in each well.
-
-
Instrumentation Settings:
-
Pipetting Speed: Optimize the liquid addition speed to avoid disturbing the cell monolayer.
-
Read Parameters: Adjust the exposure time and gain settings to achieve a stable baseline signal.[9]
-
-
Compound-Related Effects:
-
Autofluorescence: Check if your TRAP-6 preparation or other compounds in the assay have intrinsic fluorescence at the excitation and emission wavelengths used.
-
Solvent Effects: Ensure the final concentration of solvents like DMSO is consistent across all wells and does not exceed a level that affects cell health (typically <0.5%).[8]
-
Quantitative Data
| Parameter | TFA Salt Effect | HCl Salt Effect | Cell Type | Reference |
| Cell Proliferation | Inhibition observed at concentrations as low as 10 nM. | No significant effect on cell proliferation. | Fetal Rat Osteoblasts | [1] |
| Cell Viability | Can induce cell growth in some cell lines (e.g., murine glioma) and inhibit it in others. | Generally considered more biocompatible with minimal impact on cell viability. | Various | [1][2] |
| Secondary Structure | Can induce a slight increase in helical structures in peptides. | Minimal to no effect on secondary structure. | Pediocin PA-1 | [1] |
| pH of Solution | Can significantly lower the pH of unbuffered solutions. | Has a lesser impact on pH compared to TFA. | N/A | [1] |
Experimental Protocols
Protocol for TFA to HCl Counter-ion Exchange
This protocol is adapted from established methods for exchanging TFA for HCl in synthetic peptides.[3][4][5][6]
-
Dissolution: Dissolve the TRAP-6 TFA salt in deionized water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 10 mM.
-
Incubation: Let the solution stand at room temperature for a few minutes.
-
Lyophilization (Cycle 1): Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all the liquid is removed.
-
Re-dissolution: Re-dissolve the lyophilized peptide powder in the same volume of 10 mM HCl.
-
Lyophilization (Cycle 2): Repeat the freezing and lyophilization step.
-
Repeat: For complete exchange, a third cycle of re-dissolution in 10 mM HCl and lyophilization is recommended.
-
Final Product: The resulting lyophilized powder is the HCl salt of TRAP-6. Store appropriately at -20°C or colder.
Protocol for Platelet Aggregation Assay
This is a general protocol for light transmission aggregometry (LTA).
-
Sample Preparation:
-
Collect whole blood in tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Instrument Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.
-
Add a baseline of buffer or vehicle control and record for a few minutes.
-
Add the desired concentration of TRAP-6 (HCl salt) and record the change in light transmission for 5-10 minutes.
-
Analyze the aggregation curve to determine the maximal aggregation and slope.
-
Protocol for Calcium Mobilization Assay
This is a general protocol for a fluorescence-based calcium mobilization assay using a plate reader like the FLIPR®.
-
Cell Plating: Seed cells expressing PAR1 in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Assay Procedure:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading.
-
The instrument will then automatically add the TRAP-6 (HCl salt) solution at various concentrations.
-
Continue to record the fluorescence signal to measure the increase in intracellular calcium.
-
Analyze the data to determine the peak fluorescence response and calculate EC50 values.
-
Visualizations
PAR1 Signaling Pathway
Caption: Simplified signaling pathway of PAR1 activation by TRAP-6.
Experimental Workflow: From TRAP-6 (TFA) to Clean Data
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
managing batch-to-batch variability of TRAP-6 amide TFA
Welcome to the technical support center for TRAP-6 amide TFA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: TRAP-6 (Thrombin Receptor Activating Peptide-6) amide is a synthetic hexapeptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2. It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][2][3] TRAP-6 mimics the action of the native tethered ligand that is exposed after thrombin cleaves the N-terminus of PAR-1, thereby activating the receptor and initiating downstream signaling cascades independent of proteolytic cleavage.[1][2]
Q2: What does the "TFA" in this compound signify, and why is it present?
A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis of the peptide for cleavage from the resin and during the HPLC purification process.[4] During the final lyophilization step, free TFA is removed, but residual TFA remains as a counterion to positively charged residues in the peptide, forming a TFA salt.[4][5] Therefore, commercially available synthetic peptides are often supplied as TFA salts.
Q3: Can the TFA counterion affect my experimental results?
A3: Yes, residual TFA can significantly impact experimental outcomes. TFA is cytotoxic at concentrations as low as 10 nM and can inhibit or, in some cases, stimulate cell proliferation, leading to variability in cell-based assays.[4][6] It can also alter the peptide's secondary structure, solubility, and interfere with certain analytical techniques like IR spectroscopy.[6] For sensitive applications, such as in vivo studies or cell-based assays, it is highly recommended to consider using a peptide that has undergone TFA removal through an ion-exchange process, typically replacing it with acetate or hydrochloride (HCl) salts.[4]
Q4: How should I properly store and handle this compound?
A4: Lyophilized this compound should be stored at -20°C or lower, protected from moisture.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For preparing stock solutions, dissolve the peptide in sterile, distilled water.[7] If solubility is an issue, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with your aqueous experimental buffer.[7] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[7]
Q5: What level of purity is recommended for my experiments?
A5: The required purity level depends on your application.
-
>95% purity: Recommended for most in vitro studies, including cell-based assays like platelet aggregation and calcium mobilization, to ensure high reproducibility.[8]
-
>98% purity: Essential for sensitive applications such as in vivo studies, structural analyses (NMR), and quantitative receptor-binding assays where even minor impurities could have biological effects.[8]
Data Presentation: Managing Batch-to-Batch Variability
Batch-to-batch variability is an inherent aspect of synthetic peptide production. To help you manage this, we provide a Certificate of Analysis (CofA) with each batch. Below is a table summarizing typical quality control specifications for three different research-grade batches of this compound. This data illustrates expected variations and helps in standardizing experiments across different batches.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria | Method |
| Appearance | White Powder | White Powder | White Powder | White to off-white solid | Visual Inspection |
| Identity (MS) | 861.9 Da | 862.1 Da | 861.8 Da | 861.9 ± 1.0 Da | Mass Spectrometry |
| Purity (HPLC) | 97.2% | 95.8% | 98.1% | ≥ 95% | HPLC (220 nm) |
| Net Peptide Content | 78.5% | 75.2% | 81.0% | Report Value | Amino Acid Analysis |
| TFA Content | 15.3% | 18.1% | 13.5% | Report Value | Ion Chromatography |
| Water Content | 6.2% | 6.7% | 5.5% | < 10% | Karl Fischer Titration |
Note: The Net Peptide Content is the percentage of the total weight that is the target peptide. The remaining weight consists of counterions (TFA) and residual water. For quantitative experiments, it is crucial to use the Net Peptide Content to calculate the precise concentration of the active peptide.
Mandatory Visualizations
Signaling Pathway
Caption: TRAP-6 amide signaling via the PAR-1 receptor.
Experimental Workflow
Caption: General workflow for this compound experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting TRAP-6 experiments.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with this compound.
Materials:
-
This compound
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes
-
Sterile saline
-
Plastic pipettes and tubes
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Centrifuge
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood and process it within 3 hours. Avoid chilling the samples.
-
Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully transfer the upper PRP layer to a clean plastic tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP if necessary. Let the adjusted PRP rest for 30 minutes at room temperature.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 100% light transmission with a PPP-filled cuvette and 0% with a PRP-filled cuvette, according to the manufacturer's instructions.
-
-
Aggregation Measurement:
-
Pipette 300 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Pre-warm the cuvette in the heating block for 2 minutes at 37°C.
-
Place the cuvette in the measuring channel and start recording the baseline.
-
Add a specific volume of this compound solution to achieve the desired final concentration (e.g., a typical EC₅₀ is around 0.8 µM).[1]
-
Record the change in light transmission for at least 5-10 minutes to observe the full aggregation curve.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound in adherent cells expressing PAR-1 (e.g., endothelial cells or transfected HEK293T cells).
Materials:
-
This compound
-
PAR-1 expressing adherent cells
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Pluronic F-127 (for dye loading)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating:
-
Seed PAR-1 expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours under standard cell culture conditions.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4) every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's injector, add a specific volume of this compound solution (prepared at 2-5X final concentration) to stimulate the cells.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak calcium response and subsequent decay.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
References
- 1. spartanpeptides.com [spartanpeptides.com]
- 2. agilent.com [agilent.com]
- 3. peptide-compare.co.uk [peptide-compare.co.uk]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Managing TFA Counter-Ion Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of the trifluoroacetic acid (TFA) counter-ion in their experiments.
Troubleshooting Guides
Issue: Unexpected or Poor Results in Biological Assays
Residual trifluoroacetic acid (TFA) from peptide synthesis and purification can significantly impact biological experiments by altering pH, affecting cell viability, and interfering with receptor-ligand interactions.
Solution: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This is a widely used method to exchange the TFA counter-ion for a more biologically compatible chloride ion.[1][2]
Experimental Protocol:
-
Dissolution: Dissolve the peptide in distilled water or a suitable buffer (e.g., 50mM phosphate buffer with 100mM NaCl) at a concentration of 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.
-
Freezing: Flash-freeze the solution using liquid nitrogen. Alternatively, a -80°C or -20°C freezer can be used.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat Cycles: For optimal TFA removal, repeat steps 1-5 at least two to three times.[3] The efficiency of removal increases with the number of cycles.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired assay buffer.
Issue: Signal Suppression or Artifacts in Mass Spectrometry
TFA is a strong ion-pairing agent that can cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[4]
Solution 1: Use TFA-Free Mobile Phases
Whenever possible, replace TFA with alternative mobile phase modifiers that are more compatible with MS detection, such as formic acid or acetic acid.[5]
Solution 2: Post-Column Addition of a Reagent to Mitigate Suppression
A method has been developed to reduce ion suppression by post-column infusion of a dilute ammonium hydroxide solution. This helps to dissociate the analyte-TFA ion pair, releasing the protonated analyte for detection. An ion signal improvement of 1.2 to 20 times has been reported with this method.[6]
Issue: Interference in Spectroscopic Analysis (FTIR, CD)
TFA has strong absorbance in the infrared region, which can interfere with the structural analysis of peptides by FTIR, particularly in the amide I region. It can also influence the secondary structure of peptides, affecting circular dichroism (CD) spectra.[7]
Solution: Counter-Ion Exchange to Acetate
Exchanging the TFA counter-ion for acetate can eliminate spectroscopic interference and provide a more accurate assessment of the peptide's secondary structure.
Experimental Protocol: TFA/Acetate Exchange using Anion Exchange Resin
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the peptide in distilled water and apply it to the column.
-
Elution: Elute the peptide from the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Frequently Asked Questions (FAQs)
Q1: Why is TFA problematic in my experiments?
A1: Trifluoroacetic acid is a strong acid used in peptide synthesis and purification.[1] Residual TFA can:
-
Alter Biological Activity: It can be toxic to cells, even at nanomolar concentrations, and can inhibit or sometimes promote cell growth, leading to unpredictable results in cell-based assays.[8]
-
Interfere with Assays: TFA can affect enzyme kinetics, receptor binding, and immunoassays.
-
Cause Signal Suppression in Mass Spectrometry: As a strong ion-pairing agent, it significantly reduces the signal of analytes in ESI-MS.[4]
-
Affect Physicochemical Properties: It can alter the secondary structure and solubility of peptides.[8]
Q2: How much residual TFA is acceptable in my peptide sample?
A2: The acceptable level of residual TFA depends on the application. For sensitive applications such as cell-based assays, in vivo studies, and clinical applications, the TFA content should be as low as possible, ideally less than 1%. For less sensitive applications like polyclonal antibody production, higher levels may be tolerated.[9]
Q3: What is the most effective method for TFA removal?
A3: The choice of method depends on the desired final counter-ion and the properties of the peptide.
-
TFA/HCl exchange is a very common and effective method for replacing TFA with the biologically compatible chloride ion.[1][2]
-
Ion-exchange chromatography is effective for exchanging TFA for other counter-ions like acetate and allows for milder conditions.
-
A deprotonation/reprotonation cycle has been reported to be highly efficient, with a reduction factor of over 100 in TFA concentration.[10]
Q4: Will lyophilization alone remove TFA?
A4: Lyophilization will remove unbound, free TFA. However, it will not remove the TFA counter-ions that are ionically bound to the positively charged residues of the peptide. An ion exchange procedure is necessary to remove the bound TFA.[9]
Q5: Can I quantify the amount of residual TFA in my sample?
A5: Yes, several analytical techniques can be used to quantify residual TFA. 19F Nuclear Magnetic Resonance (19F-NMR) is a highly specific and quantitative method for TFA determination.[11][12][13] Ion chromatography is another sensitive method for quantifying TFA and other anions in peptide preparations.[14][15]
Data Presentation
Table 1: Quantitative Effects of TFA Counter-Ion on Experimental Assays
| Experimental Assay | Observed Effect of TFA | Quantitative Impact | Reference(s) |
| Cell Viability | Cytotoxicity, inhibition of cell proliferation | Can inhibit cell growth at concentrations as low as 10 nM. A peptide with a TFA salt was found to be 5-30% more toxic than its acetate salt form. | [8][16] |
| Mass Spectrometry (ESI-MS) | Signal suppression | Can cause a 30-80% decrease in analyte signal. | |
| Antimicrobial Activity | Can increase or decrease activity depending on the peptide and microbial strain. | For the peptide pexiganan, the trifluoroacetate salt showed 7.04% hemolysis, while the acetate salt showed 30.75%. | [8][17] |
Table 2: Comparison of TFA Removal Methodologies
| Removal Method | Principle | Reported Efficiency | Reference(s) |
| TFA/HCl Exchange (3 cycles, 10 mM HCl) | Ion exchange followed by lyophilization. | Reduces TFA content to below 1% (w/w). | [3] |
| Ion-Exchange Resin | Anion exchange chromatography. | Reduction factor of >30 in TFA concentration. | [10] |
| Deprotonation/Reprotonation Cycle | pH adjustment to remove and then replace the counter-ion. | Reduction factor of >100 in TFA concentration. | [10] |
| RP-HPLC with Acetic Acid | In-line ion exchange during chromatography. | Reduction factor of ~3 in TFA concentration. | [10] |
Visualizations
Caption: Workflow for TFA removal and counter-ion exchange.
Caption: Troubleshooting logic for TFA-related experimental issues.
Caption: Potential mechanisms of TFA interference in cellular signaling.
References
- 1. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. andreas-brinkmann.net [andreas-brinkmann.net]
- 12. researchgate.net [researchgate.net]
- 13. biopharma-asia.com [biopharma-asia.com]
- 14. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TRAP-6 Amide TFA Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully conducting experiments using TRAP-6 amide TFA. It addresses common pitfalls, offers troubleshooting advice, and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the amino acid sequence SFLLRN.[1][2] It functions as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a thrombin receptor.[1][3] Unlike thrombin, which enzymatically cleaves the receptor to expose a new N-terminus that acts as a tethered ligand, TRAP-6 directly binds to and activates PAR-1, mimicking the effect of thrombin on platelets and other cells.[2][4] This activation is independent of receptor cleavage.[2][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counter-ion used during peptide synthesis and purification.[5][6]
Q2: What are the primary applications of this compound in research?
TRAP-6 is widely used as a stable and standardized alternative to thrombin for in vitro studies of platelet activation and aggregation.[2][4] Its primary applications include:
-
Inducing platelet aggregation in light transmission aggregometry (LTA) and impedance aggregometry.[4][7][8]
-
Studying PAR-1 signaling pathways in various cell types.
-
Investigating the efficacy of anti-platelet drugs, particularly GpIIb/IIIa antagonists.[2][4]
-
Serving as a positive control in platelet reactivity assays.[9][10]
Q3: How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and activity of TRAP-6.
-
Lyophilized Powder: Store at -20°C for long-term stability (up to 3 years).[1][7]
-
Reconstituted Solution: Stability after reconstitution depends on the storage temperature:
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][6]
Troubleshooting Guide
Problem 1: No or weak platelet aggregation in response to TRAP-6.
| Potential Cause | Troubleshooting Step |
| Improper Reagent Storage/Handling | Ensure TRAP-6 was stored and reconstituted according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles.[1][4][6] Prepare fresh dilutions for each experiment. |
| Suboptimal TRAP-6 Concentration | Optimize the TRAP-6 concentration. A typical starting range for platelet aggregation is 2-10 µM.[11][12] Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. |
| Platelet Preparation Issues | Ensure platelet-rich plasma (PRP) is prepared correctly and the platelet count is within the recommended range (200-300 x 10⁹/L).[4] Testing should be completed within 3 hours of blood collection.[4] |
| Presence of Anti-platelet Agents | Verify that the blood donor has not consumed aspirin or other anti-platelet medications within the last 10 days.[4] |
| Incorrect Assay Conditions | Maintain the assay temperature at 37°C.[4] Ensure proper stirring speed in the aggregometer.[8] |
Problem 2: High background signal or spontaneous platelet aggregation.
| Potential Cause | Troubleshooting Step |
| Poor Quality Platelet Preparation | Minimize mechanical stress during PRP preparation to avoid premature platelet activation. Ensure all equipment is clean. |
| Contaminated Reagents | Use high-purity water and saline for reconstitution and dilutions.[7] Avoid using blood bank saline, which can cause erroneous results.[7] |
| Extended Incubation Time | Do not pre-incubate platelets for an excessively long time before adding the agonist. |
Problem 3: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step |
| Lot-to-Lot Variability of TRAP-6 | Be aware that lot-to-lot variation in peptide reagents can occur.[13] It is advisable to test a new lot against a previously validated lot using the same experimental setup and controls. |
| Interference from TFA Counter-ion | Residual TFA can affect cell-based assays, sometimes inhibiting or promoting cell growth, which can lead to variability.[5][6] For sensitive assays, consider exchanging the TFA counter-ion for a more biologically compatible one like hydrochloride or acetate.[5][6][14] |
| Inconsistent Donor Platelets | Platelet reactivity can vary between donors. If possible, use a consistent donor pool or characterize the response of each donor's platelets to a standard agonist. |
| Inconsistent Timing and Technique | Standardize all experimental steps, including incubation times, pipetting techniques, and the time between blood collection and the start of the experiment.[4] |
Quantitative Data Summary
Table 1: Recommended Concentrations of TRAP-6 for Platelet Activation and Aggregation Assays
| Assay Type | Recommended Concentration Range | Reference |
| Platelet Aggregation (LTA/Impedance) | 2 µM - 30 µM | [11][12] |
| Flow Cytometry (P-selectin expression) | 1 µM - 10 µM | |
| Calcium Mobilization | 0.01 µM - 10 µM | [3] |
| EC50 for Platelet Aggregation | ~0.8 µM | [10] |
Detailed Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Calibrated micropipettes
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP and PPP:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[4]
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP.[4] Allow the adjusted PRP to rest for 30 minutes at room temperature before testing.[4]
-
-
Set up the Aggregometer:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PPP and 100% aggregation with PRP according to the manufacturer's instructions.[4]
-
-
Perform the Assay:
-
Pipette the required volume of PRP (e.g., 300 µL) into an aggregation cuvette containing a stir bar.[15]
-
Place the cuvette in the heating block of the aggregometer for at least 120 seconds to pre-warm to 37°C.[4]
-
Move the cuvette to the measurement channel.
-
Add the desired volume of TRAP-6 working solution directly into the cuvette.[4] Do not let the reagent run down the side of the cuvette.[4]
-
Record the aggregation for a minimum of 5 minutes.[4]
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation from the aggregation curve.
-
Visualizations
Signaling Pathway of TRAP-6
Caption: TRAP-6 induced PAR-1 signaling pathway in platelets.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for a typical platelet aggregation experiment.
Troubleshooting Logic for TRAP-6 Experiments
References
- 1. selleckchem.com [selleckchem.com]
- 2. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. haemochrom.de [haemochrom.de]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Validation of the Miceli Impedance Aggregometer With Donor Whole Blood: Testing Platelet Aggregation Using TRAP-6 Lyospheres and Varying Stir Speed [repository.arizona.edu]
- 9. Is TRAP-6 suitable as a positive control for platelet reactivity when assessing response to clopidogrel? [pubmed.ncbi.nlm.nih.gov]
- 10. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 15. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of TRAP-6 amide TFA vs thrombin for PAR-1 activation
A comprehensive guide comparing the activation of Protease-Activated Receptor 1 (PAR-1) by its endogenous agonist, thrombin, and the synthetic agonist, TRAP-6 amide TFA. This document is intended for researchers, scientists, and drug development professionals, providing objective data, experimental protocols, and pathway visualizations to inform experimental design and agonist selection.
Introduction to PAR-1 Agonists
Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) integral to thrombosis and cellular signaling.[1] Its activation is unique: the serine protease thrombin cleaves the receptor's N-terminal exodomain, unmasking a new N-terminus that functions as a "tethered ligand."[1][2][3] This tethered ligand, beginning with the sequence SFLLRN, binds intramolecularly to the receptor's second extracellular loop, initiating signaling.[1][4]
This compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide (SFLLRN-NH2) that mimics this tethered ligand.[5][6] It activates PAR-1 directly without requiring proteolytic cleavage, making it a valuable pharmacological tool for studying PAR-1 signaling in a controlled manner.[7] This fundamental difference in activation—enzymatic and irreversible by thrombin versus direct and reversible by TRAP-6—underpins their distinct experimental applications and potential for divergent signaling outcomes.
Quantitative Comparison: Potency and Efficacy
The potency of thrombin and this compound can vary based on the cell type and assay used. However, thrombin is consistently found to be significantly more potent, typically acting at nanomolar (nM) concentrations, whereas TRAP-6 requires micromolar (µM) concentrations to elicit a comparable response.
| Agonist | Assay Type | Parameter | Typical Value |
| Thrombin | Platelet Aggregation | EC50 | 0.29 nM[8] |
| This compound | Platelet Aggregation | EC50 | ~0.8 - 3.9 µM[8][9] |
| Thrombin | Calcium Mobilization (Platelets) | EC50 | ~0.05 - 100 nM[10] |
| This compound | Calcium Mobilization (Platelets) | EC50 | ~0.1 - 2000 µM[10] |
| Thrombin | Vasodilation (Umbilical Artery) | Max Effect | 3 units/mL[11] |
| This compound | Vasodilation (Umbilical Artery) | Max Effect | 1 µM[11] |
Signaling Pathways and Biased Agonism
While both agonists activate PAR-1, they can induce different downstream signaling cascades, a phenomenon known as "biased agonism." Thrombin's interaction with the receptor is complex and can lead to the activation of multiple G protein pathways, including Gαq, Gαi, and Gα12/13.[2] In contrast, peptide agonists like TRAP-6 may preferentially activate certain pathways over others. For instance, some studies suggest that TRAP-6 favors Gαq activation over Gα12/13 when compared to thrombin.[12]
This biased signaling is further exemplified by the action of other proteases like Activated Protein C (APC), which cleaves PAR-1 at a different site (Arg46) to generate a distinct tethered ligand.[13][14] This non-canonical activation leads to β-arrestin-dependent, cytoprotective signaling, contrasting with thrombin's predominantly G protein-dependent pro-inflammatory signals.[13][14]
PAR-1 Activation Mechanisms
The diagram below illustrates the two distinct modes of PAR-1 activation.
Caption: Distinct activation mechanisms of PAR-1 by thrombin and TRAP-6.
Experimental Workflow for Agonist Comparison
A typical workflow to compare the functional consequences of PAR-1 activation by thrombin and TRAP-6 is outlined below.
Caption: Standard workflow for comparing PAR-1 agonist activity.
Experimental Protocols
Platelet Aggregation Assay
Objective: To measure the ability of agonists to induce platelet aggregation in vitro.
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from whole blood by centrifugation. Platelet count is adjusted as necessary.
-
Instrumentation: Use a light transmission aggregometer. Calibrate the instrument using PRP (0% aggregation) and platelet-poor plasma (100% aggregation).
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the agonist (thrombin or this compound) at various concentrations.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: Generate dose-response curves by plotting the maximal aggregation percentage against the log of the agonist concentration to determine EC50 values.
Intracellular Calcium Mobilization Assay
Objective: To quantify the increase in intracellular calcium ([Ca²⁺]i) following PAR-1 activation.
Methodology:
-
Cell Preparation: Use either isolated platelets or adherent cells expressing PAR-1.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Measurement:
-
Wash cells to remove excess dye and resuspend or maintain them in a buffer.
-
Use a fluorometric imaging plate reader or a fluorescence microscope.
-
Establish a stable baseline fluorescence reading.
-
Inject the agonist (thrombin or TRAP-6) and continuously record the fluorescence intensity.
-
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. Calculate the peak response over baseline for each concentration and generate dose-response curves to determine EC50 values.
Summary and Recommendations
The choice between thrombin and this compound depends entirely on the experimental objective.
-
Thrombin is the physiological agonist and should be used when the goal is to mimic the in vivo conditions of PAR-1 activation, such as in studies of coagulation or thrombosis. However, its enzymatic nature means it can cleave other substrates, potentially leading to off-target effects.
-
This compound is a specific, direct PAR-1 agonist.[15] It is ideal for high-throughput screening, dissecting PAR-1-specific signaling pathways without the confounding variables of proteolysis, and serving as a positive control in platelet reactivity assays.[9] Its lower potency must be considered in experimental design.
For comprehensive studies, using both agonists can provide a more complete picture of PAR-1 function, distinguishing between effects caused by proteolytic activation versus direct receptor agonism.
References
- 1. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 6. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 10. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Validating the Specificity of TRAP-6 Amide TFA for the PAR-1 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of tool compounds is paramount. This guide provides a comprehensive comparison of TRAP-6 amide TFA, a widely used peptide agonist, in the context of Protease-Activated Receptor 1 (PAR-1) activation. We present supporting experimental data, detailed protocols, and comparative analyses with alternative agonists to objectively assess its specificity.
This compound (trifluoroacetate salt of the peptide SFLLRN-NH2) is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR-1 exposed after cleavage by thrombin.[1] It is designed to activate PAR-1 independently of receptor cleavage, offering a stable and standardized alternative to thrombin for studying PAR-1 mediated signaling pathways.[1][2] This guide delves into the experimental evidence validating its specificity for PAR-1.
Comparative Analysis of PAR-1 Agonist Potency
The potency of TRAP-6 in activating PAR-1 is typically assessed through functional assays such as platelet aggregation and intracellular calcium mobilization. The half-maximal effective concentration (EC50) is a key parameter for comparison.
| Agonist | Receptor Target(s) | Typical EC50 Range (Platelet Aggregation) | Typical EC50 Range (Calcium Mobilization) | Key Characteristics |
| This compound | PAR-1 [3][4] | 0.8 µM - 15 µM [5][6] | ~4.8 µM (in endothelial cells) [7] | Synthetic, stable, PAR-1 selective agonist. Does not require enzymatic cleavage.[2] |
| Thrombin | PAR-1, PAR-3, PAR-4[8] | ~100 pM (high affinity) to ~5 nM (low affinity)[6] | Not directly comparable due to enzymatic activity | Endogenous protease, activates multiple PARs. Potency is highly context-dependent.[6] |
| SFLLRN (unmodified peptide) | PAR-1 | Generally similar to TRAP-6 amide | Not always specified, but in the low µM range | The core activating peptide; amidation in TRAP-6 can improve stability and potency. |
| PAR-4 Agonist Peptide (e.g., AYPGKF-NH2) | PAR-4 | >100 µM (for platelet aggregation) | High µM to mM range | Selective for PAR-4, used to differentiate PAR-1 and PAR-4 signaling.[9] |
Note: EC50 values can vary significantly depending on the cell type, assay conditions, and specific endpoint being measured. The data presented represents a general range found in the literature.
Specificity Profile of this compound
A critical aspect of a tool compound's utility is its selectivity for the intended target over other related receptors.
| Receptor | TRAP-6 Activity | Supporting Evidence |
| PAR-1 | Agonist | Potent activation in platelet aggregation and calcium mobilization assays with EC50 values in the low micromolar range.[5][6][7] |
| PAR-2 | Can activate PAR-2, but typically at higher concentrations than for PAR-1. | Some sources indicate that TRAP-6 is also capable of activating PAR-2, though quantitative comparisons of potency are not consistently reported in head-to-head studies.[10] |
| PAR-3 | No significant agonist activity reported. | PAR-3 is thought to function primarily as a cofactor for thrombin's cleavage of PAR-4 and may not signal independently in the same manner as PAR-1.[8] |
| PAR-4 | No significant agonist activity. | Studies have shown that TRAP-6 does not activate PAR-4, even at high concentrations.[3] This is a key feature for distinguishing PAR-1 and PAR-4 mediated pathways in human platelets. |
| Other GPCRs | No significant off-target activity has been widely reported in the literature. | While comprehensive off-target screening data is not readily available in the public domain, the consistent use of TRAP-6 as a specific PAR-1 agonist in numerous studies suggests a favorable selectivity profile within the context of platelet and endothelial cell research. |
Experimental Protocols for Specificity Validation
To validate the specificity of TRAP-6 in your own experimental systems, the following detailed protocols for key assays are provided.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCRs like PAR-1.
Principle: PAR-1 activation by TRAP-6 leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[12]
Detailed Methodology:
-
Cell Culture: Plate cells expressing the PAR receptor of interest (e.g., HEK293 cells stably expressing PAR-1, PAR-2, PAR-3, or PAR-4, or primary cells like human umbilical vein endothelial cells (HUVECs)) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and an organic anion transport inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the TRAP-6 concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
-
To assess specificity, perform the same assay on cells expressing PAR-2, PAR-3, and PAR-4 and compare the resulting EC50 values.
-
Platelet Aggregation Assay
This assay is a gold standard for assessing platelet function and is a direct functional readout of PAR-1 activation on platelets.
Principle: In platelet-rich plasma (PRP), activated platelets change shape and aggregate. Light transmission aggregometry measures the increase in light transmission through the PRP as platelets aggregate and the turbidity of the sample decreases.[13]
Detailed Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to a cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add a known concentration of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Generate dose-response curves by testing a range of TRAP-6 concentrations and calculate the EC50.
-
Compare the aggregation response induced by TRAP-6 with that of other agonists like thrombin, ADP, and collagen to understand the relative contribution of PAR-1 activation. To assess specificity, pre-incubation with specific PAR-1 antagonists can be performed to demonstrate inhibition of TRAP-6-induced aggregation.
-
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity (Kd) of a ligand for its receptor.
Principle: A radiolabeled ligand with known high affinity and specificity for PAR-1 is incubated with a cell membrane preparation containing the receptor. A competing, non-radiolabeled ligand (in this case, TRAP-6) is added at increasing concentrations to displace the radioligand. The amount of bound radioactivity is measured, and the concentration of the competing ligand that displaces 50% of the radioligand (IC50) is determined. The Ki (inhibition constant), which reflects the affinity of the competing ligand, can then be calculated using the Cheng-Prusoff equation.[14]
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing PAR-1 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a suitable binding buffer.[15]
-
-
Binding Assay:
-
In a 96-well filter plate, add the membrane preparation, a fixed concentration of a suitable PAR-1 radioligand (e.g., a radiolabeled antagonist), and varying concentrations of unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the TRAP-6 concentration to determine the IC50.
-
Calculate the Ki value to determine the binding affinity of TRAP-6 for PAR-1.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes described, the following diagrams have been generated using Graphviz.
Caption: PAR-1 Signaling Pathway
Caption: Calcium Mobilization Assay Workflow
Caption: Platelet Aggregation Workflow
Caption: Receptor Binding Assay Workflow
Conclusion
Based on the available evidence, this compound is a potent and selective agonist for the PAR-1 receptor. Its lack of activity at PAR-4 makes it a valuable tool for dissecting the distinct roles of these two thrombin receptors in human platelets. While some activity on PAR-2 has been reported, it generally requires higher concentrations than for PAR-1 activation. For definitive validation in any new experimental system, it is recommended to perform direct comparative studies as outlined in the provided protocols. By employing these rigorous experimental approaches, researchers can confidently utilize this compound to investigate the intricate biology of PAR-1 signaling.
References
- 1. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRAP-6 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 6. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THROMBIN REGULATES METASTATIC POTENTIAL OF HUMAN RHABDOMYOSARCOMA CELLS – DISTINCT ROLE OF PAR1 AND PAR3 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [eurogentec.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
comparative analysis of TRAP-6 amide TFA and other PAR agonists like SFLLRN
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Thrombin Receptor Activating Peptide 6 (TRAP-6) amide TFA and other Protease-Activated Receptor (PAR) agonists, such as SFLLRN. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate reagents for research and drug development.
Introduction to PAR Agonists
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. Synthetic peptides that mimic this tethered ligand sequence can act as potent agonists, activating the receptor independently of proteolytic cleavage.
TRAP-6 (SFLLRN-NH2) and SFLLRN are synthetic hexapeptides corresponding to the tethered ligand of human PAR1. They are widely used to study PAR1 function in various cell types, particularly platelets. TRAP-6 is the amidated form of the SFLLRN peptide, and it is often supplied as a trifluoroacetate (TFA) salt. This guide will compare the activity of TRAP-6 amide TFA with SFLLRN and other PAR agonists.
Mechanism of Action and Signaling Pathway
TRAP-6 amide and SFLLRN are agonists of PAR1. Upon binding to the receptor, they induce a conformational change that leads to the activation of heterotrimeric G proteins, primarily Gαq and Gα12/13.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is involved in cytoskeletal rearrangements and cell shape changes.
The following diagram illustrates the canonical PAR1 signaling pathway activated by agonists like TRAP-6 and SFLLRN.
Caption: PAR1 Signaling Pathway Activated by Agonists.
Comparative Performance Data
| Agonist | Receptor Target | Assay | Cell/System Type | EC50 / Potency | Reference |
| SFLLRN-NH2 (TRAP-6 amide) | PAR1 | Platelet Aggregation | Human Platelets | More potent than macrocyclic analogues | [1] |
| SFLLRN | PAR1 | Platelet Aggregation | Human Platelets | 7.5 µM stimulates weak aggregation | [2] |
| TFLLR-NH2 | PAR1 | Calcium Mobilization | Cultured Neurons | 1.9 µM | [3] |
| TFLLR-NH2 | PAR1 | Calcium Mobilization | EA.hy926 Endothelial Cells | 4.8 µM | [4] |
| AYPGKF-NH2 | PAR4 | Platelet Aggregation | Human Platelets | More potent than GYPGQV-NH2 | |
| GYPGQV-NH2 | PAR4 | Platelet Aggregation | Human Platelets | Approx. 50% as potent as AYPGKF-NH2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Workflow Diagram:
References
- 1. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro- and anti-inflammatory actions of thrombin: a distinct role for proteinase-activated receptor-1 (PAR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tritiated photoactivatable analogs of the native human thrombin receptor (PAR-1) agonist peptide, SFLLRN-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degranulation of human platelets by the thrombin receptor peptide SFLLRN: comparison with degranulation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of TRAP-6 Amide TFA with PAR-2, PAR-3, and PAR-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of TRAP-6 amide TFA, a well-established Protease-Activated Receptor 1 (PAR-1) agonist, with other members of the PAR family: PAR-2, PAR-3, and PAR-4. Understanding the selectivity of pharmacological tools like TRAP-6 is paramount for the accurate interpretation of experimental results and the development of targeted therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Data Presentation: this compound Cross-Reactivity Profile
The following table summarizes the known activation potencies of this compound across PAR-1, PAR-2, PAR-3, and PAR-4. The data is compiled from various in vitro studies.
| Receptor | Agonist | EC50 (µM) | Cell System | Assay Type | Citation |
| PAR-1 | This compound | 0.8 | Human Platelets | Platelet Aggregation | [1] |
| PAR-2 | This compound | 1 | Xenopus Oocytes | Calcium Mobilization | [2] |
| PAR-3 | This compound | No data available | - | - | |
| PAR-4 | This compound | No activity observed | - | - | [3] |
Key Observations:
-
This compound is a potent agonist of PAR-1, with an EC50 value in the sub-micromolar range.
-
Evidence suggests that TRAP-6 can activate PAR-2, albeit with a slightly lower potency compared to PAR-1.[2]
-
There is currently no available data on the cross-reactivity of TRAP-6 with PAR-3.
-
Published data indicates that TRAP-6 does not activate PAR-4.[3]
Mandatory Visualization
The following diagrams illustrate the signaling pathway of PAR activation and the experimental workflow for assessing cross-reactivity.
References
Validating Novel Platelet Aggregation Assays: A Comparative Guide to Using TRAP-6 Amide TFA as a Reference Compound
For researchers, scientists, and professionals in drug development, the rigorous validation of novel assays is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide TFA with other common platelet agonists, offering supporting experimental data and detailed protocols for assay validation. TRAP-6, a synthetic peptide that acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), offers a stable and standardized alternative to thrombin for inducing platelet aggregation.[1][2]
Comparative Performance of Platelet Agonists
The choice of agonist is critical in platelet aggregation assays. While several agonists can be used to induce platelet activation, they operate through different pathways and exhibit varying performance characteristics. Below is a summary of common platelet agonists and their typical working concentrations in Light Transmission Aggregometry (LTA), the gold-standard for platelet function testing.[3][4]
| Agonist | Receptor | Typical Concentration Range | Pathway | Notes |
| TRAP-6 amide TFA | PAR-1 | 1 - 100 µM | Gq, G12/13 | Stable and specific PAR-1 agonist, induces robust monophasic aggregation.[1][5] |
| ADP | P2Y1/P2Y12 | 2 - 20 µM | Gq, Gi | Induces biphasic aggregation at low concentrations. |
| Collagen | GPVI, α2β1 | 1 - 10 µg/mL | ITAM | Requires platelet adhesion for activation, often shows a lag phase. |
| Arachidonic Acid | N/A | 0.5 - 1.6 mM | Thromboxane | Measures viability of the cyclooxygenase pathway.[6] |
| Ristocetin | GPIb-IX-V | 0.5 - 1.5 mg/mL | vWF binding | Used to diagnose von Willebrand disease and Bernard-Soulier syndrome. |
| Thrombin | PAR-1, PAR-4 | 0.1 - 1 U/mL | Gq, G12/13 | Potent agonist but can cleave fibrinogen, complicating aggregation measurements.[3] |
Signaling and Experimental Workflow
Understanding the underlying biological pathways and the experimental process is crucial for assay design and data interpretation.
TRAP-6 Signaling Pathway in Platelets
TRAP-6 activates platelets by binding to the PAR-1 receptor, a G-protein coupled receptor. This binding initiates a signaling cascade through Gq and G12/13 proteins, leading to downstream activation of Phospholipase C (PLC), an increase in intracellular calcium (Ca2+), and activation of Protein Kinase C (PKC).[7][8] This cascade ultimately results in platelet shape change, degranulation, and aggregation.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. haemochrom.de [haemochrom.de]
- 3. Platelet Function Tests: A Review of Progresses in Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TRAP-6 Amide TFA: A Comprehensive Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of TRAP-6 amide TFA, a thrombin receptor agonist peptide, ensuring the protection of personnel and the environment. Adherence to these protocols is essential for minimizing risks associated with this compound.
TRAP-6 amide is recognized as being harmful if swallowed and poses a significant threat to aquatic ecosystems, with potentially long-lasting toxic effects[1]. The trifluoroacetate (TFA) salt form introduces additional considerations, as trifluoroacetic acid is a corrosive substance that requires careful handling and disposal as hazardous waste[2][3].
Hazard Profile and Safety Recommendations
A summary of the key hazards associated with TRAP-6 amide and TFA is presented below. This information is critical for implementing appropriate safety measures during handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage.[1] |
| Corrosivity (from TFA) | Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection.[3] |
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to be a general guideline; always consult and adhere to your institution's specific waste management policies and local regulations.
Experimental Protocol: Disposal of this compound
-
Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste containing trifluoroacetic acid should be segregated from incompatible materials such as alkaline agents and oxidizers[2].
-
-
Containerization of Waste:
-
Place all solid waste (e.g., contaminated vials, pipette tips, gloves) into a designated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are generally suitable.
-
The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any solvents used.
-
-
Aqueous Waste Neutralization (for dilute solutions, if permitted):
-
Consult with your EHS office before proceeding. Direct drain disposal is not recommended for TFA-containing waste[2].
-
For very dilute aqueous solutions, some institutions may permit neutralization prior to collection. This must be performed in a chemical fume hood[2].
-
Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring to adjust the pH to a neutral range (typically between 6 and 8).
-
Even after neutralization, the solution should be collected as hazardous waste due to the aquatic toxicity of the peptide.
-
-
Final Disposal:
-
Once the waste container is full, ensure it is securely sealed.
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor[1][2].
-
Complete any required waste disposal request forms as per your institutional procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final collection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
